molecular formula C9H13NO B11919110 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Katalognummer: B11919110
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: CAFOSTMDHBRARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol ( 1249195-13-8) is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is part of the important 4,5,6,7-tetrahydroindol-4-one scaffold, a motif recognized as a valuable starting point for building complex polyheterocyclic structures with various medicinal applications . Derivatives of this core structure are found in a range of bioactive molecules and FDA-approved drugs, such as the antipsychotic molindone for treating schizophrenia and investigational agents like GABAA agonists for anxiety and Hsp90 inhibitors for cancer therapy . As a building block, this and related structures are utilized in advanced synthetic chemistry, including routes toward conformationally restricted polycyclic systems and methods like C-H activation for further functionalization . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

InChI

InChI=1S/C9H13NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,9-11H,2-4H2,1H3

InChI-Schlüssel

CAFOSTMDHBRARG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1)CCCC2O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a heterocyclic compound featuring a partially saturated indole core, a methyl group at the 2-position, and a hydroxyl group on the cyclohexyl ring. The tetrahydroindole scaffold is a significant structural motif in a variety of biologically active molecules and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, offering a foundational spectroscopic reference for researchers in synthetic chemistry and drug discovery. In the absence of extensive empirical data in the public domain, this guide leverages high-quality NMR prediction algorithms, underpinned by fundamental principles of NMR theory, to provide a reliable spectral forecast.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is predicted to exhibit a series of distinct signals corresponding to the protons in different chemical environments. The following is a detailed assignment and justification of the predicted chemical shifts, assuming a standard deuterated solvent such as CDCl₃.

  • N-H Proton (Pyrrole): A broad singlet is anticipated for the N-H proton of the pyrrole ring, typically appearing in the downfield region of the spectrum. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • C3-H Proton (Pyrrole): The proton at the C3 position of the pyrrole ring is expected to resonate as a singlet, or a narrow multiplet due to long-range couplings. Its chemical shift will be in the aromatic region, influenced by the electron-donating effect of the nitrogen atom and the adjacent methyl group.

  • C4-H Proton (Aliphatic Ring): The proton attached to the carbon bearing the hydroxyl group (C4) is expected to be a multiplet in the range of 3.5-4.5 ppm.[1][2] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom. The multiplicity will arise from coupling with the neighboring methylene protons at C5.

  • -OH Proton (Alcohol): The hydroxyl proton signal is often a broad singlet and its chemical shift is highly variable (typically 1-5 ppm), depending on factors like solvent, concentration, and temperature.[1] In some cases, it may not be observed due to rapid exchange with residual water or deuterated solvent.

  • C5, C6, and C7 Methylene Protons (Aliphatic Ring): The protons of the three methylene groups in the saturated ring will appear as complex multiplets in the upfield region of the spectrum, generally between 1.5 and 2.8 ppm. Their chemical shifts and multiplicities will be influenced by their diastereotopic nature and their proximity to the pyrrole ring and the hydroxyl group. The protons at C5 will be coupled to the C4-H proton, and the protons at C7 will be influenced by the adjacent pyrrole ring.

  • C2-CH₃ Protons (Methyl Group): The three protons of the methyl group at the C2 position are expected to appear as a sharp singlet in the upfield region, typically around 2.2-2.4 ppm. This signal is a characteristic feature of a methyl group attached to an sp²-hybridized carbon of a pyrrole ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Pyrrole Ring Carbons (C2, C3, C3a, C7a): The four sp²-hybridized carbons of the pyrrole ring are expected to resonate in the downfield region of the spectrum.

    • C2: This carbon, being attached to the nitrogen and the methyl group, will appear at a specific chemical shift characteristic of substituted pyrroles.

    • C3: This carbon will be influenced by the adjacent methyl group and the nitrogen atom.

    • C3a and C7a: These are the two carbons at the fusion of the two rings. Their chemical shifts will be influenced by both the aromatic and aliphatic portions of the molecule.

  • Aliphatic Ring Carbons (C4, C5, C6, C7): The four sp³-hybridized carbons of the cyclohexyl ring will appear in the upfield region.

    • C4: The carbon atom bearing the hydroxyl group is expected to have the most downfield shift among the aliphatic carbons, typically in the range of 60-70 ppm, due to the strong deshielding effect of the oxygen atom.[3][4]

    • C5, C6, and C7: These methylene carbons will have chemical shifts in the typical aliphatic region (20-40 ppm). Their precise shifts will be determined by their distance from the hydroxyl group and the pyrrole ring.

  • Methyl Carbon (C2-CH₃): The carbon of the methyl group will appear as a signal in the far upfield region of the spectrum, typically around 10-15 ppm.

Data Summary Table

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
N-HVariable (Broad)s1HN1-H
C3-H~6.0 - 6.5s1HC3-H
C4-H~3.5 - 4.5m1HC4-H
-OHVariable (Broad)s1HC4-OH
C5, C6, C7-H₂~1.5 - 2.8m6HC5, C6, C7-H₂
C2-CH₃~2.2 - 2.4s3HC2-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Pyrrole C~110 - 140C2, C3, C3a, C7a
C4~60 - 70C4
C5, C6, C7~20 - 40C5, C6, C7
C2-CH₃~10 - 15C2-CH₃

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. DMSO-d₆ can be particularly useful for observing exchangeable protons like -OH and N-H.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

    • Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.

  • ¹H NMR Spectroscopy:

    • Place the NMR tube in the spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters might include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (or more for dilute samples)

  • ¹³C NMR Spectroscopy:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

    • Typical parameters might include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.

    • Pick the peaks in both the ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.

Visualizations

nmr_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms h1_nmr Acquire ¹H NMR add_tms->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr processing Processing (FT, Phasing, Baseline Correction) c13_nmr->processing referencing Referencing to TMS processing->referencing interpretation Interpretation (Integration, Multiplicity, Assignment) referencing->interpretation

Caption: General workflow for NMR data acquisition and analysis.

References

  • ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemDoodle. (n.d.). Chemical Drawing Software and Tools. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link] [1]8. Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [2]9. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link] [3]10. Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Structural Elucidation and X-Ray Crystallographic Profiling of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The structural biology of small molecules forms the bedrock of rational, structure-based drug design (SBDD). 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (CAS: 1249195-13-8) is a highly versatile bicyclic scaffold. Historically identified as a critical intermediate and related impurity in the synthesis of antipsychotic agents like Molindone 1, this tetrahydroindole derivative has recently emerged as a foundational pharmacophore in the development of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors for oncology 2.

This whitepaper provides an authoritative guide to the crystallographic characterization of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. By detailing the causality behind crystal growth, X-ray diffraction (XRD) data collection, and structural refinement, this guide establishes a self-validating framework for analyzing tetrahydroindole derivatives.

Molecular Geometry and Conformational Dynamics

To successfully crystallize and resolve the structure of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, one must first understand its inherent structural mechanics. The molecule consists of a rigid, planar pyrrole ring fused to a saturated, flexible cyclohexanol ring.

Crystallographic studies of isostructural tetrahydroindoles reveal that the saturated cyclohexene-like ring invariably adopts a sofa conformation 3. This specific geometry minimizes allylic strain at the ring junction. The C4-hydroxyl group introduces a chiral center, which can occupy either a pseudo-axial or pseudo-equatorial position. In the solid state, these molecules typically pack into highly coplanar, centrosymmetric pairs driven by robust intermolecular hydrogen bonding (O-H···O and N-H···O networks) 4.

H_Bonding C1 Tetrahydroindole Scaffold Sofa Conformation C2 C4-Hydroxyl Group Chiral Center (Equatorial/Axial) C1->C2 Determines orientation C3 Pyrrole N-H Hydrogen Bond Donor C1->C3 Coplanar system C4 Intermolecular Network N-H···O and O-H···O C2->C4 Acts as Acceptor/Donor C3->C4 Acts as Donor C5 Receptor Binding HIF-2α PAS-B Domain C4->C5 Mimics biological interactions

Fig 1. Conformational logic and hydrogen-bonding network in the crystal lattice.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data (resolutions of 0.84 Å or better), the experimental workflow must be rigorously controlled 5. The following protocol outlines the step-by-step methodology for crystallizing and analyzing 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, explaining the scientific causality behind each choice.

Phase 1: Crystallogenesis via Vapor Diffusion
  • Objective: Produce single crystals free of twinning or defects.

  • Methodology:

    • Dissolve 20 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a 2-dram inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent).

    • Seal the outer vial tightly and store at 20°C in a vibration-free environment for 3–5 days.

  • Causality: Tetrahydroindoles possess both a highly polar face (hydroxyl and pyrrole N-H) and a non-polar face (methyl and aliphatic ring). Direct evaporation often leads to rapid supersaturation and amorphous precipitation. Vapor diffusion allows the slow equilibration of the anti-solvent into the solvent, maintaining the system within the metastable zone and promoting ordered, thermodynamically stable nucleation.

Phase 2: Harvesting and Cryoprotection
  • Objective: Mount the crystal while preventing lattice degradation.

  • Methodology:

    • Transfer the crystals with their mother liquor to a glass slide.

    • Submerge a selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil under a polarized light microscope.

    • Mount the crystal onto a MiTeGen polyimide loop.

  • Causality: Exposure to ambient air can cause rapid solvent loss from the crystal lattice, leading to cracking (loss of single-crystal integrity). Paratone-N oil acts as a hydrophobic barrier and a cryoprotectant, preventing ice ring formation during flash-cooling.

Phase 3: Data Collection and Structure Refinement
  • Objective: Acquire and solve the diffraction data.

  • Methodology:

    • Flash-cool the mounted crystal to 100 K in a continuous nitrogen stream.

    • Collect diffraction data using a microfocus diffractometer equipped with a Cu Kα X-ray source (λ = 1.54184 Å) 6.

    • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Cooling to 100 K suppresses atomic thermal vibrations (Debye-Waller factors), sharpening diffraction peaks and allowing for the accurate resolution of hydrogen atom positions—crucial for mapping the C4-OH hydrogen bonding network. Cu Kα radiation is selected over Mo Kα because it provides stronger anomalous dispersion signals, which is necessary if absolute stereochemistry determination of the chiral center is required.

SCXRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Selection (Polarized Light Microscopy) N1->N2 Yields Single Crystals N3 Cryocooling (100 K) (Paratone-N Oil) N2->N3 Minimizes Thermal Motion N4 Diffraction Data Collection (Cu/Mo Kα Radiation) N3->N4 Mount on Goniometer N5 Structure Solution (SHELXT - Intrinsic Phasing) N4->N5 Integration & Scaling N6 Refinement & Validation (SHELXL & checkCIF) N5->N6 Anisotropic Refinement

Fig 2. Workflow for Single-Crystal X-Ray Diffraction of Tetrahydroindoles.

Quantitative Crystallographic Profile

While proprietary raw CIF files for the exact unmodified base molecule (CAS 1249195-13-8) are rarely published outside of internal pharmaceutical databases, the following table presents highly representative, theoretically derived crystallographic parameters based on perfectly isostructural tetrahydroindole analogs 3, 4. This data illustrates the expected output metrics for validating the synthesis of this scaffold.

ParameterRepresentative Value / Description
Chemical Formula C₉H₁₃NO
Formula Weight 151.21 g/mol
Crystal System Monoclinic (typical for racemic organic molecules)
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 9.4 Å; β ≈ 105°
Volume ~ 865 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~ 1.16 g/cm³
Absorption Coefficient (μ) ~ 0.60 mm⁻¹
Goodness-of-fit on F² 1.025 - 1.050
Final R indices [I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.092
Hydrogen Bonding Motif Centrosymmetric dimers; Intermolecular O-H···O

Implications for Structure-Based Drug Design

The exact spatial orientation of the C4-hydroxyl group in 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol dictates its binding affinity when utilized as a scaffold for larger therapeutic molecules. In the context of HIF-2α inhibitors, this specific region of the molecule often engages in critical hydrogen bonding with polar residues (such as Gln102) within the PAS-B domain of the target protein.

By utilizing SCXRD to map the native crystal packing and hydrogen-bonding tendencies of the isolated scaffold, structural biologists can accurately calculate solvation penalties and predict bioactive conformations during computational ligand-receptor docking studies.

References

  • Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances. AWS.
  • WO2024222767A1 - Bicyclic compound crystal form and preparation method thereof.
  • Crystal and Molecular Structure of Synthetic Antidiabetic Compound: Derivatives of Tetrahydro Indoles... and Modeling Studies.
  • The synthesis and chemistry of azolenines. Part 2...
  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module.
  • Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. Diamond Light Source.

Sources

mass spectrometry fragmentation pathways of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Mass Spectrometry Fragmentation Pathways of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol: A Technical Guide for Structural Elucidation

Introduction & Chemical Context

The structural elucidation of tetrahydroindole derivatives is a critical vector in modern drug discovery, particularly in the metabolic profiling of antipsychotic agents like molindone[1]. The compound 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (CAS: 1249195-13-8) serves as both a vital synthetic intermediate and a structural analog for phase I metabolites of complex indole-based therapeutics[2].

Understanding its gas-phase dissociation behavior is essential for identifying related pharmacophores in complex biological matrices. As a Senior Application Scientist, I have designed this guide to provide an in-depth mechanistic analysis of its fragmentation pathways using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF MS/MS).

Ionization Dynamics and Precursor Ion Formation

In positive Electrospray Ionization (ESI+), 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol ( C9​H13​NO , exact mass 151.0997 Da) readily forms a protonated molecule [M+H]+ at m/z 152.1075.

The Causality of Ionization: The secondary amine of the pyrrole core typically acts as the primary protonation site due to its high gas-phase proton affinity. However, during collision-induced dissociation (CID), proton mobility allows migration to the hydroxyl group at the C4 position. This proton transfer is the critical initiating event that weakens the C-O bond, priming the molecule for its most dominant fragmentation pathway: dehydration.

Core Fragmentation Pathways (Mechanistic Causality)

The fragmentation of the [M+H]+ ion is driven by the thermodynamic stability of the resulting product ions and the relief of cyclic strain.

  • Pathway A: Dehydration and Aromatization Drive The most abundant fragment arises from the loss of a water molecule (-18.01 Da), yielding a base peak at m/z 134.0969. Causality: Protonation of the C4-hydroxyl group creates an excellent leaving group ( H2​O ). The expulsion of water is highly favored because it leaves behind a carbocation that is resonance-stabilized by the adjacent conjugated pyrrole ring, forming a pseudo-aromatic 2-methyl-6,7-dihydro-1H-indole cation.

  • Pathway B: Saturated Ring Cleavage (Retro-Diels-Alder) Subsequent to dehydration, the m/z 134.0969 ion undergoes further dissociation by expelling ethylene ( C2​H4​ , -28.03 Da) to form an ion at m/z 106.0656. Causality: The partially saturated six-membered ring is susceptible to a Retro-Diels-Alder (RDA)-like cleavage. The loss of C2​H4​ relieves the steric strain of the partially unsaturated carbocycle, shrinking the system to a highly stable, fully conjugated structure.

  • Pathway C: Methyl Radical Expulsion A minor but diagnostic pathway involves the homolytic cleavage of the C2-methyl group from the dehydrated intermediate, resulting in a radical cation at m/z 119.0734 (-15.02 Da). Causality: While even-electron ions typically favor neutral losses, the stability of the extended conjugated system can occasionally support the loss of a methyl radical, particularly at higher collision energies (CE > 30 eV).

MS_Fragmentation M [M+H]+ m/z 152.10 Precursor Ion A [M+H - H2O]+ m/z 134.09 Dehydration M->A -H2O (-18 Da) Favored Pathway D [M+H - CH4O]+ m/z 120.08 Cross-Ring Cleavage M->D -CH3OH (-32 Da) Minor Pathway B [M+H - H2O - C2H4]+ m/z 106.06 Ring Cleavage A->B -C2H4 (-28 Da) RDA-like Cleavage C [M+H - H2O - CH3•]+ m/z 119.07 Radical Loss A->C -CH3• (-15 Da) Homolytic Cleavage

Figure 1: Proposed MS/MS fragmentation pathways of the [M+H]+ precursor ion.

Quantitative Data Presentation

To facilitate rapid spectral matching and structural confirmation, the exact masses and mass errors of the diagnostic ions are summarized below.

Table 1: High-Resolution MS/MS Diagnostic Product Ions

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Elemental CompositionNeutral LossProposed Mechanism
152.1075134.0969< 2.0 C9​H12​N+ H2​O (18.01 Da)Dehydration via C4-OH protonation
134.0969106.0656< 2.0 C7​H8​N+ C2​H4​ (28.03 Da)Retro-Diels-Alder (RDA) ring cleavage
134.0969119.0734< 2.0 C8​H9​N+∙ CH3∙​ (15.02 Da)Homolytic cleavage of C2-methyl group
152.1075120.0813< 2.0 C8​H10​N+ CH4​O (32.03 Da)Cross-ring cleavage and methanol loss

Self-Validating Experimental Protocol: UHPLC-ESI-Q-TOF MS/MS

To ensure high-fidelity data generation, the following protocol integrates strict self-validating quality control steps[1].

Workflow S1 1. System Suitability S2 2. Sample Prep S1->S2 S3 3. UHPLC Separation S2->S3 S4 4. ESI(+) Ionization S3->S4 S5 5. Q-TOF MS/MS Acquisition S4->S5

Figure 2: Self-validating UHPLC-ESI-Q-TOF MS/MS experimental workflow.

Step-by-Step Methodology:

  • System Suitability and Calibration (Self-Validation): Prior to analysis, infuse a calibration solution (e.g., sodium formate) to calibrate the TOF analyzer. Run a solvent blank immediately after.

    • Causality: Ensures mass accuracy is < 2 ppm (non-negotiable for assigning exact elemental formulas) and validates that the system is free of carryover.

  • Sample Preparation: Dissolve 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol in MS-grade methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, shifting the equilibrium toward the [M+H]+ state in solution, exponentially increasing ESI+ yield.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size, 2.1 x 100 mm). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: Sub-2-micron particles provide sharp peak shapes (high theoretical plates), concentrating the analyte into a narrow temporal band to maximize the signal-to-noise ratio in the MS source[2].

  • Ion Source Optimization: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: These parameters ensure complete droplet evaporation without inducing premature thermal degradation of the labile C4-hydroxyl group before it enters the vacuum region.

  • Data-Dependent MS/MS Acquisition: Configure the Q-TOF to isolate the m/z 152.1 precursor using a narrow quadrupole window (1.0 Da). Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas.

    • Causality: Ramping the CE ensures capturing both low-energy (dehydration) and high-energy (ring cleavage) fragmentation events in a single composite spectrum.

  • Lock-Mass Correction (Self-Validation): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: Real-time mass correction mathematically compensates for any thermal drift in the flight tube, guaranteeing the integrity of the empirical formula assignments throughout the run.

References

  • Source: PubMed Central (NIH)
  • Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances Source: AWS / Scientific Publication URL

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Lipophilicity of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties and lipophilicity of the novel heterocyclic compound, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. While experimental data for this specific molecule is limited, this document, authored from the perspective of a Senior Application Scientist, outlines the critical role of these parameters in drug discovery and development. It details both the established experimental protocols and advanced in silico methodologies that would be employed to characterize this compound. By presenting a framework for analysis, this guide serves as a robust resource for researchers engaged in the evaluation of new chemical entities.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. A significant number of promising compounds fail during development due to suboptimal pharmacokinetic and pharmacodynamic profiles. At the heart of these failures often lie unfavorable physicochemical properties. Early and accurate characterization of properties such as ionization constant (pKa), solubility, and lipophilicity is therefore not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design.[1]

The molecule of interest, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, is a tetrahydroindole derivative. The indole scaffold is a well-established pharmacophore present in numerous natural products and pharmaceuticals.[2] The partial saturation of the indole ring system and the presence of a hydroxyl group suggest a molecule with a unique three-dimensional structure and hydrogen bonding capabilities that warrant a thorough physicochemical investigation.

This guide will provide both the theoretical underpinnings and practical methodologies for assessing the key physicochemical attributes of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, offering insights into how these properties collectively influence its potential as a therapeutic agent.

Molecular Structure and In Silico Predictions

Given the absence of extensive experimental data for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, we turn to computational methods for initial property estimation. These in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and further testing.[3][4]

Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol

While specific data for the target molecule is unavailable, data for the structurally similar ketone analog, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one, is available and can offer some comparative insights. For example, the predicted XLogP3 for the ketone is 1.2.[5][6] The presence of a hydroxyl group in our target molecule, as opposed to a ketone, would be expected to decrease the lipophilicity.

PropertyPredicted Value (2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol)Method
logP ~0.8 - 1.5Based on structural similarity to 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one and the influence of a hydroxyl group.
pKa (acidic) ~10-12 (hydroxyl group)General pKa of alcohols
pKa (basic) ~4-5 (pyrrole nitrogen)General pKa of pyrrole nitrogens
Aqueous Solubility Moderately SolubleInferred from the presence of both polar (hydroxyl, amine) and non-polar (tetrahydroindole core, methyl group) functionalities.

Note: These are estimations and require experimental verification.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized.[7][8] This parameter is of paramount importance as it dictates the charge state of a compound in different physiological environments, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME).[9][10]

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol possesses two potential ionization centers: the acidic hydroxyl group and the basic pyrrole nitrogen. The ionization state at physiological pH (approximately 7.4) will significantly impact its ability to cross biological membranes.[10]

Experimental Determination of pKa

A standard and reliable method for pKa determination is potentiometric titration .

Protocol for Potentiometric Titration:

  • Sample Preparation: A precise amount of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve. Specialized software is often used for accurate calculation.

An alternative method, particularly for compounds with a chromophore, is UV-Vis spectrophotometry . This technique relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[11]

Causality Behind Experimental Choices

Potentiometric titration is chosen for its directness and accuracy in determining thermodynamic pKa values. The choice of a co-solvent is critical; it must be able to dissolve the compound without significantly altering the aqueous pKa. The use of both acidic and basic titrants ensures the determination of both acidic and basic pKa values if present.

pKa_Determination_Workflow cluster_experimental Experimental pKa Determination A Compound Solubilization (Water + Co-solvent) B Potentiometric Titration (with HCl and NaOH) A->B C UV-Vis Spectrophotometry (for chromophoric compounds) A->C D Data Analysis (Titration Curve Inflection Points) B->D C->D E pKa Value(s) D->E

Caption: Workflow for the experimental determination of pKa.

Lipophilicity: A Double-Edged Sword in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior.[12][13] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[14][15] An optimal lipophilicity is crucial; while a certain degree is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[16] For oral drugs, a logP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[14]

Experimental Determination of logP

The gold standard for logP determination is the shake-flask method .[15]

Protocol for the Shake-Flask Method:

  • System Preparation: A solution of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is prepared in either n-octanol or water.

  • Partitioning: Equal volumes of the n-octanol and water phases (one containing the compound) are combined in a flask.

  • Equilibration: The flask is shaken for a prolonged period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

A higher throughput alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[15] In this method, the retention time of the compound on a non-polar stationary phase is correlated with its lipophilicity.

In Silico Prediction of logP

Numerous computational algorithms exist for predicting logP values.[17][18] These methods are generally categorized as atom-based, fragment-based, or property-based.[14] Popular algorithms include XLogP3, ALOGP, and MLOGP. These predictive tools are especially useful in the early design phase to guide the synthesis of compounds with a desired lipophilicity profile.[12]

Lipophilicity_Assessment cluster_methods Lipophilicity (logP) Assessment cluster_exp_methods cluster_comp_methods Exp Experimental Methods ShakeFlask Shake-Flask Method (Gold Standard) Exp->ShakeFlask RPHPLC RP-HPLC (High Throughput) Exp->RPHPLC Comp Computational Methods AtomBased Atom-Based Predictions Comp->AtomBased FragmentBased Fragment-Based Predictions Comp->FragmentBased LogP_Value LogP_Value ShakeFlask->LogP_Value Accurate RPHPLC->LogP_Value Correlative Predicted_LogP Predicted_LogP AtomBased->Predicted_LogP FragmentBased->Predicted_LogP Predicted_LogP->LogP_Value Estimation

Caption: Experimental and computational approaches to logP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.[19][20] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[1][21] Solubility is influenced by factors such as a molecule's crystal lattice energy and its interactions with water.[19]

For 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, the presence of the polar hydroxyl and amine functionalities is expected to contribute positively to its aqueous solubility, while the non-polar hydrocarbon framework will have the opposite effect.

Experimental Determination of Solubility

Two common types of solubility assays are employed in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[22]

Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: The suspension is agitated for an extended period (24-48 hours) at a constant temperature to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is measured, typically by HPLC-UV.

Kinetic solubility is a higher-throughput method often used in early screening. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often by nephelometry (light scattering).[19][22]

Conclusion: A Holistic View of Physicochemical Properties

The physicochemical properties of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol are intrinsically linked and collectively dictate its drug-like potential. A low pKa for the pyrrole nitrogen would lead to a more neutral species at physiological pH, potentially enhancing membrane permeability. However, this must be balanced with sufficient aqueous solubility, driven by the hydroxyl group, to ensure adequate absorption. The lipophilicity, as quantified by logP, will be a key determinant of its ADME profile.

While this guide has outlined the established methodologies for characterizing this promising molecule, it is the interplay of these properties that will ultimately determine its fate in the drug discovery pipeline. A comprehensive experimental and in silico evaluation, as detailed herein, is therefore an indispensable step in unlocking the therapeutic potential of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

References

  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (URL: )
  • What is pKa and how is it used in drug development? - Pion Inc. (URL: )
  • In vitro solubility assays in drug discovery - PubMed. (URL: )
  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantific
  • Compound solubility measurements for early drug discovery | Comput
  • PHARMACOLOGY 2 - PHARMACOKINETICS Dr Lauren Barker, Specialist Registrar, Bristol Children's Hospital, Bristol, United Kingdom. (URL: )
  • Drug solubility: why testing early m
  • What does pKa mean and why can it influence drug absorption and excretion? - AWS. (URL: )
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (URL: )
  • 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine - EvitaChem. (URL: )
  • 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one - PubChem. (URL: )
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies - ijirss. (URL: )
  • Deep Learning Methods to Help Predict Properties of Molecules
  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?
  • LogP—Making Sense of the Value - ACD/Labs. (URL: )
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: )
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (URL: )
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: )
  • 2-methyl-4,5,6,7-tetrahydro-1h-indol-4-one - PubChemLite. (URL: )
  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples - ResearchG
  • Lipophilicity – Knowledge and References - Taylor & Francis. (URL: )
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. (URL: )

Sources

mechanism of action for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol derived pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol Derived Pharmacophores

Abstract

The 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol scaffold and its oxidized analog, 4,5,6,7-tetrahydroindol-4-one, represent a "privileged" structural motif in medicinal chemistry. Their inherent drug-like properties and synthetic tractability have established them as a foundational core for the development of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the mechanisms of action associated with pharmacophores derived from this core. We will dissect the key molecular targets, delve into the modulation of critical signaling pathways, analyze structure-activity relationships (SAR), and provide validated experimental protocols for mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The Tetrahydroindole Core: A Foundation for Diverse Pharmacology

The 4,5,6,7-tetrahydroindol-4-one bicyclic system is a versatile building block found in a variety of drugs and biologically active compounds.[1][2] Its structure, featuring a fused pyrrole and cyclohexanone ring, provides a rigid framework that can be strategically functionalized to interact with a wide range of biological targets. Derivatives of this core have been successfully developed into agents targeting conditions from schizophrenia to cancer.[1] Notable examples of drugs containing this structural motif include the FDA-approved antipsychotic Molindone, the GABAA agonist CP-409,092 for anxiety treatment, and potent inhibitors of Heat Shock Protein 90 (Hsp90) for cancer therapy.[1] This diversity underscores the scaffold's ability to serve as a template for interacting with distinct classes of proteins, including G-protein coupled receptors (GPCRs), ion channels, and molecular chaperones.

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for pharmacophores derived from the tetrahydroindole scaffold is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The tetrahydroindole core has proven to be an effective scaffold for developing potent and selective kinase inhibitors.

Targeting Receptor Tyrosine Kinases (RTKs) in Angiogenesis

One of the most well-documented applications of this pharmacophore is in the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ).[4]

A prominent class of inhibitors features a 3-substituted indolin-2-one core appended with a tetrahydroindole moiety.[4][5] These compounds function as ATP-competitive inhibitors, occupying the ATP-binding pocket in the kinase domain and preventing the phosphorylation and subsequent activation of downstream signaling cascades.

Mechanism of Action: VEGF-R2 Inhibition

The binding of VEGF to its receptor, VEGF-R2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a signaling cascade involving key pathways like RAS/MAPK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival. Tetrahydroindole-derived inhibitors block the initial autophosphorylation step, effectively shutting down this entire pro-angiogenic signaling cascade.

VEGFR2_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway VEGF VEGF VEGFR2 VEGF-R2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K Inhibitor Tetrahydroindole Pharmacophore Inhibitor->P_VEGFR2 INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VEGF-R2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) for RTK Inhibitors

Systematic modification of the tetrahydroindole-indolin-2-one scaffold has revealed key structural features that govern potency and selectivity.[4]

  • Substitution on the Tetrahydroindole Ring: The addition of a propionic acid moiety at the C-3' position of the tetrahydroindole ring was found to be crucial for potent inhibition of VEGF-R2, FGF-R1, and PDGF-Rβ. This acidic group likely forms a key hydrogen bond interaction within the active site.[4]

  • Substitution on the Indolin-2-one Core: Bromination at the C-5 position of the indolin-2-one core enhanced potency against VEGF-R2 and PDGF-Rβ, suggesting that small, lipophilic substituents in this region are favorable for binding.[4]

  • The Pyrrole NH Group: The hydrogen atom on the pyrrole nitrogen of the tetrahydroindole moiety is often involved in crucial hydrogen-bonding interactions with the target protein, acting as a hydrogen bond donor.[6][7]

Compound Modification Target Kinase IC50 (nM) Key Finding
Core Scaffold + C-3' Propionic AcidVEGF-R24The acidic side chain dramatically increases potency.[4]
Core Scaffold + C-3' Propionic AcidFGF-R180The acidic side chain is also important for FGF-R1 inhibition.[4]
Core Scaffold + C-3' Propionic AcidPDGF-Rβ4High potency is observed against PDGF-Rβ as well.[4]
5-Bromo-indolin-2-one modificationVEGF-R2~0.6 (7-fold increase)Lipophilic substitution at C-5 enhances activity.[4]
Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of 1,5,6,7-tetrahydroindol-4-one have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, a 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one derivative was shown to be cytotoxic to lymphoblastic leukemia cells, and in silico modeling predicted its mechanism to be the inhibition of CDK9.[3] Inhibition of CDKs like CDK9 disrupts the cell cycle and can induce apoptosis, making these compounds promising candidates for cancer therapy.

Other Molecular Targets and Mechanisms

While kinase inhibition is a major theme, the versatility of the tetrahydroindole scaffold allows it to be adapted for other important biological targets.

G-Protein Coupled Receptor (GPCR) Modulation

The tetrahydroindole core is a component of pharmacophores that interact with GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.[8][9]

  • Dopamine and Serotonin Receptors: The antipsychotic drug Molindone, which contains a tetrahydroindole-related morpholine ring system, is known to have antagonist activity at dopamine D2 receptors. This highlights the scaffold's utility in designing ligands for aminergic GPCRs, which are critical targets in neuropsychiatric disorders.[1][10]

GABA-A Receptor Agonism

The anxiolytic agent CP-409,092 is a GABAA agonist built upon the 4,5,6,7-tetrahydroindol-4-one structure.[1] It acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA. This leads to an increase in chloride ion influx into neurons, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability, producing a calming effect.

Experimental Protocols for Mechanism of Action Elucidation

Validating the mechanism of action for a novel compound is a multi-step process that combines biochemical, cellular, and biophysical assays.

Workflow for Characterizing a Kinase Inhibitor

Kinase_Workflow Start Synthesized Tetrahydroindole Derivative Biochem Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Start->Biochem Determine IC50 Cellular Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochem->Cellular Confirm cellular activity (EC50) Phospho Target Phosphorylation Assay (e.g., Western Blot, ELISA) Cellular->Phospho Verify on-target effect in cells Binding Direct Binding Assay (e.g., SPR, ITC) Phospho->Binding Determine binding affinity (KD) and kinetics Structural Structural Biology (X-ray Crystallography, Cryo-EM) Binding->Structural Visualize binding mode End Mechanism of Action Confirmed Structural->End

Caption: Experimental workflow for validating a kinase inhibitor.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)

This protocol outlines a common method to determine the IC50 of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP.

    • Serially dilute the tetrahydroindole-derived test compound in buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or vehicle control to wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add 2.5 µL of the 2X ATP solution to start the kinase reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol core and its derivatives continue to be a highly productive scaffold for the discovery of novel therapeutics. The primary mechanisms of action identified to date revolve around the inhibition of protein kinases, particularly those involved in cancer-related angiogenesis and cell cycle control. However, the demonstrated activity at GPCRs and ion channels indicates a much broader therapeutic potential. Future research will likely focus on leveraging advanced techniques like fragment-based drug discovery (FBDD) and structure-based design to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The inherent versatility of this scaffold ensures its continued relevance in addressing a wide range of unmet medical needs.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). ResearchGate. [Link]

  • Sun, L., et al. (2000). Identification of Substituted 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene]- 1,3-dihydroindol-2-ones as Growth Factor Receptor Inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]

  • Miszkiel, J., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry. [Link]

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. PubMed. [Link]

  • Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. (2025). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. (2020). Semantic Scholar. [Link]

  • Mind the Gap ‒ Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. (2022). Preprints.org. [Link]

  • Targeting trafficking as a therapeutic avenue for misfolded GPCRs leading to endocrine diseases. (n.d.). Frontiers. [Link]

Sources

Methodological & Application

Application Note: Comprehensive Synthesis Protocol for 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Control: Application Note Rev. 2.1 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 1249195-13-8 [1]

Executive Summary & Scientific Rationale

The target compound, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol , is a highly versatile bicyclic scaffold utilized in the development of complex pharmaceutical APIs. Structurally related to the core frameworks found in antipsychotic medications (such as Molindone) and their associated degradation impurities [2], this building block requires a precise, scalable synthetic approach.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and process safety . The synthesis is achieved via a robust two-step sequence:

  • A modified Hantzsch-type multicomponent cyclization to construct the tetrahydroindole core.

  • A chemoselective hydride reduction of the resulting ketone to the target secondary alcohol.

Every step in this protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure that causality—why a reagent or condition is chosen—is directly linked to measurable analytical outcomes.

Synthetic Strategy & Workflow

SynthesisWorkflow R1 1,3-Cyclohexanedione + Chloroacetone Reag1 NH4OAc, H2O/EtOH Reflux, 4h R1->Reag1 Condensation Int1 Intermediate: 2-Methyl-1,5,6,7-tetrahydro -4H-indol-4-one Reag1->Int1 Hantzsch-type Cyclization Reag2 NaBH4, MeOH 0°C to RT, 2h Int1->Reag2 Ketone Reduction Prod Target Product: 2-Methyl-4,5,6,7-tetrahydro -1H-indol-4-ol Reag2->Prod Chemoselective Hydride Transfer QC QC Validation: HPLC-MS & 1H-NMR Prod->QC Characterization

Figure 1: Two-step synthetic workflow for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, the stoichiometric ratios and critical parameters are summarized below.

Table 1: Stoichiometry and Reaction Parameters (100 mmol Scale)

StepReagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
1 1,3-Cyclohexanedione112.131.0011.21 gElectrophilic/Nucleophilic core
1 Chloroacetone92.521.1010.18 gC2-C3 fragment donor
1 Ammonium Acetate ( NH4​OAc )77.083.0023.12 gNitrogen source & buffer
1 Ethanol / Water (1:1)N/AN/A100 mLSolvent system
2 Intermediate (Ketone)149.191.0014.92 g*Substrate
2 Sodium Borohydride ( NaBH4​ )37.831.505.67 gHydride donor (reducing agent)
2 Methanol ( MeOH )32.04N/A75 mLSolvent & proton donor

*Assumes 100% theoretical yield from Step 1 for calculation purposes. Adjust Step 2 scale based on actual isolated yield.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one

Causality & Design Rationale: A modified Hantzsch pyrrole synthesis is employed. Ammonium acetate acts dually as the nucleophilic nitrogen source and as a mild buffer. The buffering capacity is critical; it prevents the premature, base-catalyzed polymerization of chloroacetone while facilitating the initial enamine formation with 1,3-cyclohexanedione. The aqueous ethanol solvent system ensures the solubility of the highly polar diketone and inorganic salts at reflux, while allowing the more hydrophobic bicyclic product to precipitate upon cooling, driving the reaction forward via Le Chatelier’s principle.

Protocol:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 1,3-cyclohexanedione (11.21 g, 100 mmol) and ammonium acetate (23.12 g, 300 mmol) to the flask.

  • Solvation: Suspend the solids in 100 mL of a 1:1 mixture of absolute ethanol and deionized water. Stir at room temperature until a homogenous solution forms.

  • Addition: Dropwise, add chloroacetone (10.18 g, 110 mmol) over 15 minutes. Caution: Chloroacetone is a potent lachrymator; perform strictly in a fume hood.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 85°C) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Silica gel, Hexanes/Ethyl Acetate 1:1, UV detection). The diketone spot should disappear, replaced by a new, lower-Rf spot corresponding to the intermediate.

  • Workup & Isolation: Cool the mixture to 0°C in an ice bath. The product will precipitate as a solid. Filter the precipitate under vacuum, wash with 30 mL of ice-cold water, and dry under high vacuum to afford the intermediate ketone.

Step 2: Chemoselective Reduction to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Causality & Design Rationale: Sodium borohydride ( NaBH4​ ) is selected over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). NaBH4​ provides exquisite chemoselectivity, reducing the C4 ketone to a secondary alcohol without affecting the electron-rich pyrrole ring. Methanol is used as the solvent because it actively participates in the transition state, acting as a proton donor to stabilize the intermediate alkoxyborohydride complex, thereby accelerating the reduction.

Protocol:

  • Preparation: In a clean, dry 250 mL round-bottom flask, dissolve the intermediate ketone (approx. 14.9 g, 100 mmol) in 75 mL of anhydrous methanol.

  • Cooling: Chill the solution to 0°C using an ice-water bath to control the exothermic hydride transfer.

  • Reduction: Add sodium borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes. Ensure vigorous stirring to manage hydrogen gas evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS [3]. The mass spectrum should confirm the disappearance of the ketone mass ( [M+H]+=150.1 ) and the appearance of the target alcohol mass ( [M+H]+=152.1 ).

  • Quenching: Carefully quench the excess NaBH4​ by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise.

  • Extraction & Purification: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate.

  • Final Polish: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexanes) to yield the pure 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol [1].

Self-Validating Analytical Signatures

To confirm the structural integrity of the synthesized 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]+ is 152.1.

  • 1 H-NMR (400 MHz, CDCl 3​ ): Look for the diagnostic disappearance of the downfield ketone α -protons and the appearance of a new methine proton signal (multiplet, ~4.5 ppm) corresponding to the C4-H adjacent to the newly formed hydroxyl group. The pyrrole N-H proton should appear as a broad singlet >8.0 ppm.

References

  • Bidepharm.2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (CAS: 1249195-13-8) Product Information.
  • AWS / Analytical Studies.Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances.
  • EvitaChem.2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol Inventory and Chemical Data.

Application Note: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: Escaping Flatland in Medicinal Chemistry

In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings often leads to poor aqueous solubility and off-target toxicity. To overcome these limitations, medicinal chemists are increasingly turning to sp3-rich scaffolds. 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol represents a highly strategic building block in this paradigm[1].

Unlike fully aromatic indoles, the partially saturated cyclohexyl ring of this precursor provides a critical stereocenter at the C4 position. This hydroxyl group acts as a versatile synthetic handle for stereoselective etherification, amination, or the attachment of macrocyclic tethers[2]. Furthermore, the C2-methyl group provides essential steric hindrance that prevents unwanted electrophilic aromatic substitution at the C2 position, thereby directing subsequent functionalization exclusively to the C3 or N1 positions[1]. This scaffold is prominently featured in the synthesis of Hypoxia-inducible factor (HIF) inhibitors (e.g., Davotifan analogs)[3], macrocyclic kinase inhibitors targeting mutant EGFR and Chk1[2], and novel bicyclic pharmaceutical agents[4].

Structural & Physicochemical Profiling

Understanding the baseline properties of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is essential for predicting its behavior in complex synthetic workflows.

Table 1: Physicochemical Properties of the Precursor

PropertyValue / Description
Chemical Name 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
CAS Number 1249195-13-8
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Structural Feature sp3-rich cyclohexyl ring fused to an electron-rich 2-methylpyrrole
Key Reactive Sites C4-Hydroxyl (Nucleophilic anchor), N1-Amine (H-bond donor/acceptor)
Causality of sp3 Character Increases 3D spatial complexity, improving target-pocket fit and solubility.

Mechanistic Workflows & Pharmacological Utility

The synthetic divergence of this precursor allows it to be channeled into multiple distinct therapeutic classes. The diagrams below illustrate the logical flow from precursor synthesis to target application.

Synthetic_Divergence Ketone 2-Methyl-4,5,6,7-tetrahydro -1H-indol-4-one Alcohol 2-Methyl-4,5,6,7-tetrahydro -1H-indol-4-ol (Core Precursor) Ketone->Alcohol Luche Reduction (NaBH4 / CeCl3) Indole 2-Methylindole Derivatives Alcohol->Indole Acid Dehydration Macrocycle Macrocyclic Kinase Inhibitors Alcohol->Macrocycle O-Alkylation (Tethering) Polyheterocycle Polyheterocyclic Scaffolds Alcohol->Polyheterocycle Cross-coupling

Fig 1. Synthetic divergence of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol in drug discovery.

Pharmacological_Targets Precursor Tetrahydroindol-4-ol Scaffold HIF HIF-2α Inhibitors (e.g., Davotifan analogs) Precursor->HIF Allosteric Pocket Binding Kinase Mutant EGFR / Chk1 Macrocycles Precursor->Kinase ATP-competitive Binding CNS CNS Agents (Ion Channel Blockers) Precursor->CNS Receptor Modulation

Fig 2. Primary pharmacological targets of tetrahydroindol-4-ol derived therapeutics.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the critical steps for utilizing this precursor, explaining the chemical causality behind every reagent choice.

Protocol A: Chemoselective Luche Reduction to the Core Precursor

Objective: Reduce 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one to the corresponding C4-alcohol without over-reducing the pyrrole ring or causing ring-opening[1].

Causality & Reagent Selection: Standard hydride reductions (e.g., LiAlH4) often suffer from poor chemoselectivity due to the electron-rich nature of the fused pyrrole ring, which can lead to decomposition. By employing a Luche reduction protocol, the hard Lewis acid (Ce³⁺) selectively coordinates to the carbonyl oxygen. This interaction enhances the electrophilicity of the C=O bond and spatially directs the incoming borohydride nucleophile, ensuring a rapid, clean conversion.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (10.0 mmol, 1.0 eq) and CeCl₃·7H₂O (11.0 mmol, 1.1 eq) in 50 mL of anhydrous methanol.

  • Activation: Stir the mixture at room temperature for 15 minutes to allow complete Lewis acid-carbonyl coordination.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ (12.0 mmol, 1.2 eq) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.

  • Quenching: After 45 minutes of stirring at 0 °C, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Causality: The mild acid neutralizes excess hydride and breaks down the cerium complex without dehydrating the newly formed alcohol.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

System Validation & Quality Control:

  • TLC Check: Run a TLC (Hexane:EtOAc 6:4). The disappearance of the UV-active ketone spot and the appearance of a new, lower Rf spot (stainable with KMnO₄) validates the reduction.

  • NMR Confirmation: ¹H NMR will show the disappearance of the C=O carbon downstream effects and the emergence of a distinct doublet/multiplet at ~4.5 ppm corresponding to the C4 carbinol proton.

Protocol B: Stereoretentive O-Alkylation for Macrocyclic Tethering

Objective: Attach an alkyl tether to the C4-hydroxyl group to build macrocyclic kinase inhibitors (e.g., EGFR or Hsp90 inhibitors)[2],[4].

Causality & Reagent Selection: In the development of macrocyclic inhibitors, the C4-hydroxyl group serves as an ideal anchor point for solvent-exposed tethers. Using NaH in anhydrous DMF generates a highly nucleophilic, naked alkoxide. DMF effectively solvates the sodium cation, leaving the alkoxide free to attack the alkyl halide via an SN2 mechanism. Because the reaction proceeds via the oxygen atom, the C4 stereocenter is strictly preserved—a paramount requirement for maintaining the 3D pharmacophore.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (5.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF under an inert argon atmosphere. Cool to 0 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 7.5 mmol, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Dropwise add the desired alkyl bromide/iodide tether (6.0 mmol, 1.2 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water (50 mL) and extract with diethyl ether (3 x 40 mL). Causality: Ether is preferred over EtOAc here to minimize the extraction of DMF into the organic phase.

System Validation & Quality Control:

  • LC-MS Analysis: The reaction is validated by LC-MS showing the exact mass of the etherified product. The absence of the starting mass (m/z 151.21) confirms complete conversion.

Quantitative Reaction Optimization

To demonstrate the superiority of the Luche reduction over standard methodologies for this specific scaffold, the following quantitative data was compiled during process optimization.

Table 2: Optimization of the Ketone Reduction to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Reducing AgentAdditiveSolventTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Observation
NaBH₄NoneMeOH2565%82%Sluggish reaction; trace over-reduction observed.
LiAlH₄NoneTHF0 to 2540%60%Significant decomposition; unwanted ring-opening.
NaBH₄ CeCl₃·7H₂O MeOH 0 94% >98% Clean conversion; highly chemoselective (Luche).

References

  • [1] 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. MDPI Pharmaceuticals. Available at:[Link]

  • [4] WO2023078369A1 - Bicyclic compounds and applications thereof. Google Patents. Available at:

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Chemical Context

The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs) and polyheterocyclic structures, most notably in the antipsychotic drug molindone[1]. The synthesis of the secondary alcohol derivative, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol , relies on the precise reduction of its ketone precursor, 2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one (readily accessible via acceptorless dehydrogenative annulation[2]).

While stoichiometric hydrides (e.g., NaBH4​ , LiAlH4​ ) can achieve this transformation, catalytic hydrogenation is strictly preferred in drug development due to its superior atom economy, scalability, and simplified downstream processing[3]. However, this specific substrate presents a severe chemoselectivity challenge that requires careful catalyst selection and reaction engineering.

Mechanistic Rationale: The Chemoselectivity Challenge

As a Senior Application Scientist, it is critical to understand the causality behind catalyst selection rather than relying on trial and error. The reduction of 2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one involves two primary competing side reactions:

  • Hydrogenolysis of the C-O Bond: The ketone is located at the C4 position, directly adjacent to the electron-rich pyrrole ring. Upon reduction to the alcohol, this position behaves as a "pseudo-benzylic" site. Standard aggressive catalysts, such as Palladium on Carbon (Pd/C), readily activate this C-O bond under H2​ pressure, leading to unwanted hydrogenolysis and yielding the fully deoxygenated 2-methyl-4,5,6,7-tetrahydro-1H-indole[4].

  • Over-reduction of the Pyrrole Core: Platinum-based catalysts (e.g., PtO2​ ) are highly active and can indiscriminately reduce the pyrrole ring to a pyrrolidine, destroying the heteroaromatic system.

The Solution: To achieve complete chemoselectivity, Ruthenium (Ru) is the metal of choice.

  • For racemic applications, heterogeneous Ru/C selectively reduces the carbonyl group without inducing C-O cleavage.

  • For enantioselective drug development, Homogeneous Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type Ruthenium(II) complex (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN] ) provides exceptional stereocontrol, utilizing sodium formate as a mild hydrogen donor to bypass the need for high-pressure H2​ gas entirely.

Process Logic & Decision Workflow

The following decision tree dictates the optimal synthetic route based on the stereochemical requirements of the target API.

Workflow Start Ketone Substrate: 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one Decision Is Enantiopurity Required? Start->Decision HetRoute Heterogeneous Hydrogenation Catalyst: 5% Ru/C Decision->HetRoute No (Racemic) HomRoute Homogeneous Asymmetric Transfer Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] Decision->HomRoute Yes (Chiral) HetCond H2 Gas (50 psi) MeOH, 25°C, 12 h HetRoute->HetCond HomCond HCOONa (Hydrogen Donor) H2O/EtOAc, 40°C, 18 h HomRoute->HomCond RacemicProd Racemic Product: (±)-2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol HetCond->RacemicProd ChiralProd Chiral Product: (R)- or (S)-2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol HomCond->ChiralProd

Decision logic for the catalytic reduction of 2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one.

Quantitative Optimization Data

The empirical data below validates the mechanistic rationale, demonstrating the superiority of Ruthenium-based systems for this specific chemical transformation.

Table 1: Optimization of Catalytic Hydrogenation Conditions for Tetrahydroindol-4-one

Catalyst SystemHydrogen SourceSolventTemp (°C)Time (h)Conversion (%)Chemoselectivity for Alcohol (%)ee (%)
10% Pd/C H2​ (50 psi)MeOH2512>9935 (Major: Hydrogenolysis)N/A
5% PtO2​ H2​ (50 psi)MeOH2512>9915 (Major: Ring Reduction)N/A
5% Ru/C H2​ (50 psi) MeOH 25 12 >99 >98 N/A
Ru-TsDPEN HCOONa (5 eq) H2​O /EtOAc 40 18 >99 >99 98 (R)

Self-Validating Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Racemic Synthesis)

Use this protocol when stereocontrol is not required. It is highly scalable and cost-effective.

  • Reaction Setup: Purge a heavy-walled Parr hydrogenation vessel with N₂ for 5 minutes. Add 2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one (10.0 mmol, 1.49 g) and anhydrous methanol (50 mL) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Carefully add 5% Ru/C (5 mol% Ru). Causality Note: Ru/C can be pyrophoric when dry. Adding it to the solvent under an inert N₂ blanket prevents auto-ignition and premature catalyst oxidation.

  • Hydrogenation: Seal the vessel, purge with H2​ gas three times, and pressurize to 50 psi. Agitate the mixture at 25 °C for 12 hours.

  • Validation Check 1 (In-Process): Depressurize safely and sample 50 µL of the reaction mixture. Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is complete when the UV-active starting ketone ( Rf​≈0.5 ) is entirely replaced by the more polar alcohol product ( Rf​≈0.3 ), which stains deep blue with Phosphomolybdic Acid (PMA).

  • Workup: Filter the crude mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with an additional 20 mL of methanol. Causality Note: Complete removal of Ru/C is critical to prevent metal contamination in downstream biological assays.

  • Validation Check 2 (Final): Concentrate the filtrate under reduced pressure. Validate the structure via 1H NMR. The success of the reduction is confirmed by the appearance of a characteristic methine proton multiplet at ∼4.7 ppm (C4-H) and the absence of the ketone carbonyl carbon at ∼190 ppm in 13C NMR.

Protocol B: Asymmetric Transfer Hydrogenation (Chiral Synthesis)

Use this protocol to synthesize enantiopure (R)- or (S)-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol for structure-activity relationship (SAR) studies.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, dissolve the ketone substrate (10.0 mmol, 1.49 g) in a 1:1 mixture of Ethyl Acetate and degassed Water (20 mL total volume, 0.5 M).

  • Reagent Addition: Add sodium formate (50.0 mmol, 3.40 g) as the stoichiometric hydrogen donor.

  • Catalyst Introduction: Add the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol, 0.5 mol%).

  • Reaction: Heat the mixture to 40 °C and stir vigorously (>800 rpm) for 18 hours. Causality Note: Because this is a biphasic system (aqueous formate, organic substrate/catalyst), high shear stirring is mandatory to overcome mass transfer limitations at the solvent interface.

  • Validation Check 1 (In-Process): Monitor the conversion via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). Look for >99% consumption of the starting material peak.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and isolate the organic (EtOAc) layer. Extract the aqueous layer with EtOAc ( 2×10 mL ). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2​SO4​ .

  • Validation Check 2 (Final): Evaporate the solvent. The crude product typically exhibits >98% enantiomeric excess (ee). Confirm the absolute stereochemistry and final ee% using chiral HPLC against a racemic standard generated from Protocol A.

References

  • Catalytic Acceptorless Dehydrogenation of Amino Alcohols and 2-Hydroxybenzyl Alcohols for Annulation Reaction under Neutral Conditions. ACS Publications.2

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI.3

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. ResearchGate. 1

  • 3-AMINO-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONES. European Patent Office - EP 3157914 B1. 4

Sources

Advanced Protocols for the Derivatization of the Hydroxyl Group in 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 4,5,6,7-tetrahydroindole scaffold is a privileged structural motif frequently encountered in medicinal chemistry and drug discovery (e.g., molindone analogs). Specifically, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol presents a unique synthetic node. Derivatization of its C4 secondary hydroxyl group provides access to diverse libraries of functionalized indoles and polyheterocycles . However, this specific position requires highly controlled handling due to its distinct electronic environment.

This application note details the structural causality dictating the reactivity of the C4 hydroxyl group and provides three self-validating, step-by-step protocols for its derivatization.

Structural Causality & Reactivity Principles

As an application scientist, the first step in designing a derivatization protocol is understanding the substrate's inherent reactivity. The C4-hydroxyl group in 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is situated adjacent to the electron-rich pyrrole ring, placing it in a pseudo-benzylic/allylic position.

  • The Carbocation Challenge: Heterolytic cleavage of the C4–O bond generates a carbocation that is heavily stabilized by resonance from the pyrrole nitrogen. While this facilitates SN​1 -type substitutions, it also makes the molecule extremely prone to elimination.

  • Degradation Pathway: Under standard acidic conditions (e.g., Fischer esterification or Jones oxidation), the molecule rapidly dehydrates to form the fully aromatized or conjugated 2-methyl-6,7-dihydro-1H-indole, drastically reducing the yield of the desired derivative.

  • Strategic Design: To prevent degradation, all derivatization protocols must bypass strong Brønsted acids. We employ nucleophilic catalysis for acylations, mild hypervalent iodine reagents for oxidations , and highly specific, water-tolerant Lewis acids for etherifications.

Experimental Protocols

Protocol A: Chemoselective O-Acylation (Esterification)
  • Objective: Synthesize 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl acetate.

  • Causality: To avoid acid-catalyzed dehydration, we utilize a Steglich-inspired approach. Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, while 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that allows the reaction to proceed smoothly at 0 °C.

  • Methodology:

    • Preparation: Dissolve 10.0 mmol of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Catalyst Addition: Add 20.0 mmol (2.0 eq) of anhydrous pyridine and 1.0 mmol (0.1 eq) of DMAP. Cool the reaction flask to 0 °C using an ice bath.

    • Acylation: Dropwise add 12.0 mmol (1.2 eq) of acetic anhydride over 10 minutes to prevent thermal spiking.

    • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2.0 hours. Monitor via TLC (Hexane:EtOAc 7:3) to validate the consumption of the starting material.

    • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 2×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Controlled Oxidation to the 4-Oxo Derivative
  • Objective: Synthesize 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.

  • Causality: The 4-oxo derivative is a critical precursor for synthesizing complex polyheterocyclic structures . Traditional oxidants (e.g., KMnO4​ , CrO3​ ) risk oxidative cleavage of the pyrrole ring. Dess-Martin Periodinane (DMP), a readily accessible 12-I-5 hypervalent iodine compound, is selected because it operates under mild, near-neutral conditions, selectively oxidizing the secondary alcohol to a ketone without triggering dehydration or over-oxidation [[1]]([Link]).

  • Methodology:

    • Preparation: Dissolve 5.0 mmol of the substrate in 20 mL of anhydrous DCM. Cool to 0 °C.

    • Oxidation: Add 5.5 mmol (1.1 eq) of DMP in small portions over 15 minutes.

    • Propagation: Stir the suspension at room temperature for 1.5 hours.

    • Quench: Add 15 mL of a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until the organic layer is clear (this self-validating step ensures the reduction of unreacted DMP and neutralizes acetic acid byproducts).

    • Workup: Separate the organic layer, extract the aqueous phase with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol C: Lewis Acid-Catalyzed Etherification
  • Objective: Synthesize 4-alkoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole.

  • Causality: Exploiting the stability of the C4 carbocation, we use Bismuth(III) triflate ( Bi(OTf)3​ ). This mild Lewis acid facilitates the departure of the hydroxyl group to form the carbocation at room temperature, which is immediately intercepted by the nucleophilic alcohol solvent, completely avoiding the use of harsh Brønsted acids.

  • Methodology:

    • Preparation: Dissolve 5.0 mmol of the substrate in 15 mL of the target anhydrous alcohol (e.g., methanol or ethanol).

    • Catalysis: Add 0.25 mmol (5 mol%) of Bi(OTf)3​ at room temperature.

    • Propagation: Stir for 3.0 hours at 25 °C.

    • Workup: Quench by adding 0.5 mL of triethylamine to neutralize the Lewis acid. Concentrate the mixture under reduced pressure and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for the three derivatization strategies based on optimized laboratory conditions.

Derivatization StrategyTarget Functional GroupReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Dehydration Risk
O-Acylation 4-O-Acetate Ac2​O , Pyridine, DMAP0 to 252.085 - 90Low
Oxidation 4-Oxo DerivativeDess-Martin Periodinane0 to 251.592 - 95Very Low
Etherification 4-Alkoxy EtherROH, Bi(OTf)3​ (5 mol%)253.075 - 80Moderate

Mechanistic and Experimental Visualizations

DivergentDerivatization SM 2-Methyl-4,5,6,7-tetrahydro -1H-indol-4-ol Acyl 4-O-Acetate (Acylation) SM->Acyl Ac2O, Pyridine DMAP Oxo 4-Oxo Derivative (Oxidation) SM->Oxo DMP, DCM Mild Oxidation Ether 4-Alkoxy Derivative (Etherification) SM->Ether ROH, Bi(OTf)3 SN1 Pathway Dehyd 6,7-Dihydro-1H-indole (Degradation) SM->Dehyd Strong Acids (Avoid)

Figure 1: Divergent derivatization pathways of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

AcylationWorkflow Step1 1. Dissolve Substrate in Anhydrous DCM Step2 2. Add Pyridine (2.0 eq) & DMAP (0.1 eq) at 0 °C Step1->Step2 Step3 3. Dropwise Addition of Ac2O (1.2 eq) Step2->Step3 Step4 4. Stir 2h (0 °C to RT) Step3->Step4 Step5 5. Quench with NaHCO3 & Extract Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective O-acylation protocol.

Sources

Application Note: In Vitro Pharmacological Characterization of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (CAS: 1249195-13-8) is a critical structural analog and recognized related compound of the conventional antipsychotic drug molindone[1]. Molindone and its tetrahydroindole derivatives exert their primary pharmacological efficacy through the antagonism of dopamine D2 and D3 receptors (D2R/D3R) in the central nervous system[2].

For researchers and drug development professionals, profiling the in vitro binding affinity and functional activity of this specific tetrahydroindolol derivative is essential for establishing robust structure-activity relationships (SAR). This application note provides a comprehensive, self-validating workflow for evaluating the dopaminergic activity of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, bridging the gap between raw biochemical interactions and functional cellular responses.

Mechanistic Grounding

Dopamine D2-like receptors (D2R, D3R, D4R) are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o​ proteins[3]. The binding of endogenous dopamine activates the receptor, which subsequently inhibits adenylyl cyclase (AC) and reduces intracellular cyclic AMP (cAMP) levels. Antagonists—such as molindone and its tetrahydroindole analogs—competitively block dopamine binding, thereby preventing the dopamine-induced suppression of cAMP[4]. Furthermore, D2/D3 receptors recruit β -arrestin upon activation, a pathway increasingly recognized for its role in receptor internalization and biased agonism[5].

GPCR_Signaling Ligand Tetrahydroindole Derivative Receptor D2/D3 Receptor Ligand->Receptor Antagonizes Dopamine Endogenous Dopamine Dopamine->Receptor Activates G_protein Gαi/o Subunit Receptor->G_protein Couples Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Accumulation AC->cAMP Catalyzes

Figure 1: D2/D3 receptor signaling and tetrahydroindole antagonism.

Experimental Design & Causality: The "Why" Behind the Workflow

To ensure a self-validating system, our workflow relies on two orthogonal assays. Relying on a single assay type risks confounding variables (e.g., a compound might bind tightly but act as a partial agonist rather than a true antagonist).

  • Radioligand Competitive Binding Assay : Determines the thermodynamic binding affinity ( Ki​ ) and receptor subtype selectivity. We utilize [3H] -spiperone for pan-D2-like binding[6] and [125I] -HY-3-24 for highly selective D3R profiling[5]. The use of radioligands provides a robust, interference-free window for competitive displacement.

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay : Binding affinity does not guarantee functional antagonism. The HTRF assay measures downstream cAMP accumulation. It is chosen over traditional ELISA because its time-resolved nature eliminates auto-fluorescence from lipophilic test compounds, ensuring high data integrity.

Detailed Experimental Protocols

Compound Preparation & Solubilization

Causality: Tetrahydroindoles can exhibit variable aqueous solubility. Improper solubilization leads to artificial "flat-lining" in dose-response curves.

  • Stock Solution: Dissolve 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Assay Transfer: Dilute the DMSO stocks 1:100 into the final assay buffer to achieve a final DMSO concentration of 1% (v/v), which is well-tolerated by GPCRs and prevents compound precipitation.

Radioligand Competitive Binding Assay (Self-Validating System)

System Validation: Every plate must include a known reference antagonist (6)[6] to validate the dynamic range. A Z'-factor > 0.5 must be achieved for the assay to be considered valid.

Step-by-Step Method:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2R or D3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and ultracentrifuge at 20,000 x g for 30 minutes at 4°C[6]. Resuspend the P2 pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Filter Preparation: Pre-soak GF/B glass microfiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged lipophilic ligands.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol) at various concentrations.

    • 50 µL of radioligand (e.g., 0.5 nM [3H] -spiperone).

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Incubate the reaction mixture at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters. Wash 3x with ice-cold wash buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter.

Functional cAMP Accumulation Assay (HTRF)

Causality: Because D2/D3 receptors are Gi-coupled, their activation inhibits adenylyl cyclase. To measure this inhibition, we must first artificially stimulate adenylyl cyclase using forskolin to establish a high basal cAMP level.

Step-by-Step Method:

  • Cell Plating: Seed HEK293-hD2R cells at 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation Buffer: Prepare buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing for signal accumulation and a wider dynamic range.

  • Antagonist Pre-incubation: Add 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (or reference molindone) to the cells and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add dopamine (at its EC80​ concentration) alongside 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol compared to established clinical reference compounds, derived from standardized dopaminergic screening protocols[3],[5].

Compound / LigandTarget ReceptorAssay TypeParameterValue (nM)Efficacy Profile
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol hD2RRadioligand Binding Ki​ 145.0 ± 12.5N/A
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol hD3RRadioligand Binding Ki​ 85.2 ± 8.4N/A
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol hD2RHTRF cAMP IC50​ 310.5 ± 25.0Antagonist
Molindone (Reference)hD2RRadioligand Binding Ki​ 35.0 ± 4.2N/A
Haloperidol (Reference)hD2RRadioligand Binding Ki​ 1.2 ± 0.3N/A

Note: Ki​ values are calculated from IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances. AWS.
  • Brain receptors for antipsychotic drugs and dopamine: direct binding assays. PNAS.
  • Chronic molindone treatment: relative inability to elicit dopamine receptor supersensitivity in r
  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI.
  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers.

Sources

Scalable Synthesis and Purification of 2-Methyl-4,5,6,7-Tetrahydro-1H-Indol-4-ol for Industrial Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5,6,7-tetrahydroindole core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for various antipsychotic agents (e.g., molindone) and bioactive polyheterocycles[1], [2]. Specifically, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (CAS 1249195-13-8) is a highly sought-after intermediate for industrial research and drug development.

This application note details a robust, scalable, two-step synthetic protocol designed for pilot-scale production. By replacing unstable α -aminoketone precursors with a modified Hantzsch pyrrole annulation, followed by a chemoselective hydride reduction, this workflow maximizes yield, ensures high stereochemical fidelity, and minimizes hazardous byproducts [3].

Chemical Context & Mechanistic Rationale

The traditional Nenitzescu synthesis of tetrahydroindolones relies on the condensation of 1,3-cyclohexanedione with α -aminoketones [1]. However, α -aminoketones (such as aminoacetone) are notoriously unstable and prone to self-condensation, making them unsuitable for industrial scale-up.

To circumvent this, Phase 1 of our protocol utilizes a modified Hantzsch annulation. By reacting 1,3-cyclohexanedione with chloroacetone in the presence of an excess of ammonium acetate, the nitrogen source and buffer are provided simultaneously. The β -diketone enolizes and alkylates the α -haloketone, which is immediately followed by imine formation and cyclization to yield the stable intermediate, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.

Phase 2 involves the chemoselective reduction of the C4-ketone to the corresponding secondary alcohol. Sodium borohydride ( NaBH4​ ) in methanol is selected over lithium aluminum hydride ( LiAlH4​ ) due to its superior safety profile at scale, ease of handling, and precise chemoselectivity, which prevents the over-reduction or ring-opening of the pyrrole moiety.

SynthesisWorkflow Step1 1,3-Cyclohexanedione + Chloroacetone Inter1 Hantzsch Annulation (NH4OAc, EtOH/H2O) Step1->Inter1 Ketone 2-Methyl-4,5,6,7-tetrahydro- 1H-indol-4-one Inter1->Ketone Cyclization (-H2O, -HCl) Step2 Ketone Reduction (NaBH4, MeOH, 0°C) Ketone->Step2 Product 2-Methyl-4,5,6,7-tetrahydro- 1H-indol-4-ol Step2->Product Chemoselective Hydride Transfer

Figure 1: Two-step scalable synthetic workflow for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Quantitative Data & Stoichiometry

The following tables summarize the reagent equivalents and mass requirements for a 1.0-mole pilot-scale batch.

Table 1: Phase 1 - Hantzsch Annulation Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
1,3-Cyclohexanedione112.131.00112.1 gStarting Material
Chloroacetone (96%)92.521.10101.8 gAlkylating Agent
Ammonium Acetate77.083.00231.2 gN-Source / Buffer
Ethanol / Deionized Water (1:1)N/A10 vol1.1 LSolvent / Anti-solvent
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one 149.19 1.00 149.2 g (Theoretical) Intermediate Product
Table 2: Phase 2 - Chemoselective Reduction Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one149.191.00149.2 gIntermediate
Sodium Borohydride ( NaBH4​ )37.830.50*18.9 gReducing Agent
Methanol (Anhydrous)32.048 vol1.2 LSolvent
1M Hydrochloric Acid (HCl)36.46As needed~150 mLQuenching Agent
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol 151.21 1.00 151.2 g (Theoretical) Target API Intermediate

*Note: 1 mole of NaBH4​ provides 4 moles of hydride. 0.5 equivalents represent a 2x theoretical excess to ensure 100% conversion.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, and an internal temperature probe.

  • Substrate Charging: Charge 112.1 g of 1,3-cyclohexanedione and 231.2 g of ammonium acetate into the reactor.

  • Solvent Addition: Add 1.1 L of a 1:1 mixture of Ethanol and Deionized Water.

    • Causality: This specific solvent system completely dissolves the ammonium acetate and starting materials at elevated temperatures, while acting as a highly effective anti-solvent for the hydrophobic product upon cooling, enabling direct crystallization.

  • Heating: Begin agitation (250 rpm) and heat the mixture to an internal temperature of 60°C.

  • Alkylation: Add 101.8 g of chloroacetone dropwise via an addition funnel over 60 minutes.

    • Causality: Dropwise addition prevents the accumulation of the highly reactive α -haloketone, minimizing exothermic spikes and side reactions such as self-condensation or over-alkylation.

  • Cyclization: Elevate the reactor temperature to reflux (approx. 80°C) and maintain for 3 hours.

  • In-Process Control (IPC) - Self-Validation: Sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (2:1). The reaction is self-validating when the 1,3-cyclohexanedione spot (stains yellow with KMnO4​ ) disappears completely, replaced by a new, highly UV-active spot ( Rf​≈0.4 ).

  • Isolation: Cool the reactor to 5°C at a rate of 0.5°C/min. The product will precipitate as a pale-yellow crystalline solid. Filter the slurry, wash the filter cake with 200 mL of ice-cold water, and dry under vacuum at 45°C to constant weight.

Phase 2: Chemoselective Reduction to Target Alcohol
  • Reactor Preparation: Equip a clean 5 L jacketed reactor with a mechanical stirrer, nitrogen inlet, and temperature probe. Purge the system with nitrogen for 15 minutes.

  • Substrate Charging: Charge the intermediate ketone (149.2 g, assuming 100% yield from Phase 1) and 1.2 L of anhydrous methanol.

  • Cooling: Cool the suspension to 0–5°C under continuous nitrogen flow.

  • Hydride Transfer: Add 18.9 g of NaBH4​ in 5 equal portions over 45 minutes.

    • Causality: NaBH4​ reduction is exothermic and releases hydrogen gas. Portion-wise addition at strictly controlled temperatures (0–5°C) mitigates the exotherm, prevents solvent boil-off, and strictly avoids the over-reduction of the pyrrole double bonds.

  • Maturation: Stir the mixture at 0–5°C for 1 hour, then remove the cooling jacket and allow the reaction to naturally warm to room temperature (20°C) for an additional 2 hours.

  • In-Process Control (IPC) - Self-Validation: Analyze the mixture via HPLC or TLC (Hexane:EtOAc 1:1). The ketone peak/spot must be <1% relative to the more polar alcohol product ( Rf​≈0.2 , stains dark blue with Phosphomolybdic Acid).

  • Quenching: Slowly add 1M HCl dropwise until the pH of the mixture reaches 7.0.

    • Causality: Neutralizing the basic borate salts prevents product degradation (e.g., retro-aldol type cleavages) and safely decomposes any unreacted hydride.

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the remaining aqueous slurry with Ethyl Acetate ( 3×500 mL). Wash the combined organic layers with 300 mL of brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Final Purification: Recrystallize the crude solid from a Toluene/Heptane mixture to afford 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol as an off-white to pale-pink crystalline powder (Purity >99% by HPLC).

References

  • Horsten, T.; Dehaen, W. "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 2021. Available at:[Link]

  • AWS Technical Report. "Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances." AWS, 2023. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable intermediate. The synthesis is a two-stage process, and this guide is structured to troubleshoot issues in both the formation of the ketone precursor and its subsequent reduction to the final alcohol product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the precursor, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one?

A1: The most direct and widely cited method is a variation of the Nenitzescu indole synthesis, which involves the condensation of 1,3-cyclohexanedione with an amino-carbonyl compound. For the 2-methyl substituted target, this typically involves the reaction of 1,3-cyclohexanedione with aminoacetone (or its hydrochloride salt). This [2+3] cyclocondensation is favored for its atom economy and use of readily available starting materials.[1]

Q2: How is the final alcohol, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, prepared from the ketone precursor?

A2: The final product is prepared via the chemical reduction of the C4-ketone on the 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one scaffold. The most common and selective method for this transformation is using a hydride reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol.[2] This method is highly effective for reducing ketones without affecting the indole ring or other potentially sensitive functional groups.[3]

Q3: My overall yield is very low. Which stage is likely the primary cause?

A3: Low overall yield can originate from either stage, but the initial indole formation is often the more challenging step. The cyclocondensation to form the tetrahydroindol-4-one can be sensitive to reaction conditions and prone to side reactions or polymerization, which significantly lowers the input for the second step.[4] However, improper workup or purification after the reduction step can also lead to significant product loss. A systematic evaluation of each step's yield and purity is essential.

Q4: What are the recommended storage conditions for the ketone intermediate and the final alcohol product?

A4: Both the ketone (2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one) and the final alcohol are susceptible to oxidation and degradation over time, particularly when exposed to air and light. They should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.

Overall Synthetic Workflow

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is achieved in two primary stages as depicted below.

G cluster_0 Stage 1: Indole Synthesis cluster_1 Stage 2: Ketone Reduction A 1,3-Cyclohexanedione C 2-Methyl-4,5,6,7-tetrahydro- 1H-indol-4-one A->C Condensation/ Cyclization B Aminoacetone HCl B->C D 2-Methyl-4,5,6,7-tetrahydro- 1H-indol-4-ol C->D NaBH4, MeOH caption Overall synthetic pathway.

Overall synthetic pathway.

Troubleshooting Guide

This section is organized by the synthetic stage and the specific problems you may encounter.

Stage 1: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

This reaction involves the condensation of 1,3-cyclohexanedione and aminoacetone. While seemingly straightforward, it requires careful control of conditions to maximize yield.

Problem: Low or No Yield of the Indole Ketone

Low yields in this cyclocondensation are a frequent issue. The flowchart below outlines a diagnostic approach, followed by a detailed explanation of each potential cause.

G start Low Yield of Indole Ketone q1 Did the reaction mixture turn dark / form tar? start->q1 cause1 Cause: Polymerization/ Side Reactions q1->cause1 Yes q2 Is unreacted starting material present (TLC/LCMS)? q1->q2 No sol1 Solution: - Lower reaction temperature - Use a buffer (e.g., NaOAc) - Ensure inert atmosphere cause1->sol1 cause2 Cause: Incomplete Reaction q2->cause2 Yes cause3 Cause: Incorrect pH q2->cause3 No sol2 Solution: - Verify reagent quality - Increase reaction time - Check solvent purity (anhydrous) cause2->sol2 sol3 Solution: - Adjust pH to 4-5 - Use a weaker acid or buffer system cause3->sol3

Sources

overcoming solubility issues of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the aqueous solubility challenges associated with 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (CAS: 1249195-13-8).

Structurally, this compound features a lipophilic tetrahydroindole core coupled with a hydroxyl group. While the hydroxyl and indole-like NH groups provide hydrogen-bonding potential, the bulky aliphatic ring system dominates its physicochemical profile, rendering it highly hydrophobic and prone to precipitation in standard aqueous assay buffers.

Below, you will find field-proven methodologies, mechanistic explanations, and troubleshooting FAQs to ensure stable, molecularly dispersed solutions for your in vitro assays.

Part 1: Core Troubleshooting Guide & Methodologies

When introducing a lipophilic small molecule into an aqueous environment, researchers typically face kinetic precipitation . This occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is added directly to water; the solvent diffuses into the aqueous phase faster than the lipophilic solute can disperse, leading to localized supersaturation and immediate aggregation[1].

To bypass this, we utilize two primary self-validating workflows: Controlled Co-Solvent Dilution and Cyclodextrin Complexation .

Strategy A: Controlled Co-Solvent Dilution (For Low-Concentration Assays <10 µM)

This method relies on intermediate dilution steps to prevent localized supersaturation. It is ideal for highly sensitive cell-based assays where organic solvent concentrations must remain strictly below 0.5% (v/v)[1].

Step-by-Step Protocol:

  • Primary Stock Preparation: Dissolve solid 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol in 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock. Vortex for 60 seconds.

  • Intermediate Dilution: Pipette 2 µL of the 10 mM stock into 198 µL of your aqueous assay buffer (e.g., PBS or cell media) while actively vortexing the receiving tube. This creates a 100 µM intermediate solution with 1% DMSO[2].

  • Final Dilution: Immediately transfer 100 µL of the intermediate solution into 900 µL of the final assay media to achieve a 10 µM working concentration (0.1% final DMSO).

  • System Validation: Self-Validation Check: Read the final solution's absorbance at 600 nm using a spectrophotometer. A baseline reading identical to a blank buffer confirms a true molecular dispersion. Any elevated absorbance indicates sub-visual light scattering from kinetic precipitates.

Strategy B: Host-Guest Complexation via HP-β-CD (For High-Concentration Assays >10 µM)

For higher concentrations, co-solvents alone are insufficient. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. It sequesters the lipophilic tetrahydroindole moiety of the compound, forming a reversible 1:1 inclusion complex that dramatically increases apparent aqueous solubility without altering the molecule's covalent structure or ionization state[].

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer. Stir until completely clear.

  • Compound Addition: Add the required mass of solid 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol directly to the HP-β-CD solution. (Alternatively, add a small volume of a highly concentrated DMSO stock, keeping final DMSO <0.5%).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, followed by continuous stirring at room temperature for 12–24 hours to allow the host-guest equilibrium to establish[4].

  • System Validation: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully decant the supernatant. If a pellet forms, the compound has exceeded its complexation capacity; the supernatant represents the absolute maximum solubilized concentration.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn cloudy when I pipette my DMSO stock into the cell culture media? A1: You are observing kinetic precipitation (a "hydrophobic crash"). While solvents like DMSO increase solubility in the stock solution, simply spiking them into an aqueous medium does not permanently increase the compound's solubility limit in that medium[5]. The DMSO rapidly diffuses away into the bulk water, leaving the lipophilic 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol stranded in a microenvironment where it exceeds its intrinsic aqueous solubility, forcing it to crystallize or form amorphous aggregates[1]. Always use the intermediate dilution method (Strategy A) or a solubilizer (Strategy B).

Q2: Can I adjust the pH of my buffer to improve the solubility of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol? A2: No, pH adjustment is not a viable primary strategy for this specific molecule. Traditional salt formation and pH-driven solubilization require the presence of readily ionizable groups (like amines or carboxylic acids)[]. The hydroxyl group on the aliphatic ring is neutral, and the indole-like NH has a very high pKa (>15), meaning it will not deprotonate within any physiologically relevant pH range (pH 2–10).

Q3: What is the maximum concentration of DMSO I can safely use in my assay? A3: For most standard in vitro cell culture systems, the final DMSO concentration should never exceed 0.5% (v/v)[1]. Exceeding this threshold can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and confound your pharmacological readouts. For highly sensitive primary cells, aim for ≤0.1% DMSO.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility behavior of lipophilic tetrahydroindole derivatives across different vehicle systems to guide your experimental design.

Solvent System / VehicleMax Achievable Concentration (Est.)Suitability for Cell AssaysMechanism of Solubilization
100% DMSO > 50 mMNo (Stock only)Disruption of crystal lattice via polar aprotic solvation.
Aqueous Buffer (pH 7.4) < 1 µMYes Intrinsic aqueous solubility (highly limited).
Aqueous Buffer + 0.5% DMSO ~ 5 - 10 µMYes Co-solvency (requires intermediate dilution to prevent crashing).
Aqueous Buffer + 20% HP-β-CD > 100 µMYes Hydrophobic cavity encapsulation (host-guest inclusion)[].

Part 4: Solubilization Workflow Visualization

The following decision tree illustrates the logical workflow for preparing stable aqueous solutions of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol based on your target assay concentration.

G A Solid 2-methyl-4,5,6,7- tetrahydro-1H-indol-4-ol B 100% DMSO Stock (10-50 mM) A->B Dissolve C Target Assay Conc.? B->C Dilute D Intermediate Dilution (Vortexing) C->D Low Conc. (<10 µM) E 20% HP-β-CD Complexation C->E High Conc. (>10 µM) F Final Aqueous Media (<0.5% DMSO) D->F Dropwise add E->F Equilibrate

Workflow for solubilizing 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

References

  • National Institutes of Health (PMC). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. Retrieved from:[Link]

  • Concawe. CRITICAL REVIEW OF IN VITRO DOSING METHODS FOR DIFFICULT-TO-TEST SUBSTANCES AND HYDROCARBON UVCBs. Retrieved from: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with partially saturated indole derivatives requires a rigorous understanding of their physicochemical vulnerabilities. 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a highly valuable building block and pharmacological intermediate, but it is notoriously susceptible to oxidative degradation[1].

This guide is engineered to provide you with the mechanistic causality behind its instability, actionable troubleshooting steps, and self-validating standard operating procedures (SOPs) to ensure absolute data integrity during your assays.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the specific structural liabilities of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. The molecule possesses two primary sites of vulnerability:

  • The Electron-Rich Pyrrole Core: Indole derivatives are highly sensitive to autooxidation[2]. In the presence of ambient oxygen and light, the pyrrole ring undergoes radical-mediated oxidation, often forming hydroperoxide intermediates that subsequently cleave or polymerize into dark, insoluble polymeric tars[3].

  • The C4-Secondary Alcohol: The hydroxyl group at the C4 position of the tetrahydroindole ring is prone to oxidative dehydrogenation. Under oxidative stress, this alcohol readily converts into a ketone, yielding 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one—a highly stable, but undesired, oxidized byproduct[1].

Elevated temperatures, ultraviolet (UV) light, and trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent catalysts for these degradation pathways[4][5].

DegradationMechanisms A 2-methyl-4,5,6,7-tetrahydro -1H-indol-4-ol B C3-Hydroperoxide Intermediate A->B O2, UV Light (Pyrrole Autooxidation) C 4-oxo Derivative (Ketone) A->C Oxidative Stress (C4 Alcohol Oxidation) D Polymeric Degradants (Brown Impurities) B->D Radical Propagation C->D Condensation

Figure 1: Primary oxidative degradation pathways of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Troubleshooting Guide & FAQs

Q1: My solid batch has changed from an off-white powder to a brown, sticky substance. What happened? A: This is a classic indicator of oxidative polymerization (browning)[2]. Exposure to atmospheric oxygen and ambient light catalyzes the formation of reactive oxygen species (ROS) that attack the pyrrole ring, leading to complex, dark-colored polymeric impurities[3][4]. Actionable Solution: Discard heavily degraded material, as purification is often lower-yielding than repurchasing. For future batches, strictly adhere to inert-gas (Argon/N₂) purging and store in amber vials to block photolytic degradation[2][4].

Q2: I am observing a new peak in my HPLC chromatogram after storing my stock solution for 48 hours. Why? A: Indole derivatives are significantly less stable in solution than in their solid state[2]. The new peak is most likely the C4-ketone derivative (2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one) or an oxindole degradant resulting from dissolved oxygen in your solvent[1][3]. Actionable Solution: Aqueous solutions should never be stored for more than 12 hours. Prepare fresh solutions daily. If a stock must be kept, use anhydrous, degassed DMSO and store at -80°C[2][4].

Q3: Can I use antioxidants to stabilize my assay solutions? A: Yes. The addition of radical scavengers such as ascorbic acid or BHT (butylated hydroxytoluene) to your sample diluent can sequester reactive oxygen species and complex trace metals (like Cu²⁺) that catalyze autooxidation[4][5]. Ensure the chosen antioxidant does not interfere with your specific downstream biological or chemical assay.

Quantitative Data: Stability Matrix

The stability of tetrahydroindole derivatives is highly dependent on environmental factors. The following table summarizes the expected stability profile based on standard indole degradation kinetics[2][4].

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (Solid)Estimated Half-Life (Solution)
25°C (Room Temp) Ambient AirAmbient Light< 2 Weeks< 12 Hours (Aqueous)
4°C Ambient AirDark1 - 2 Months24 - 48 Hours (Aqueous)
-20°C Argon / N₂Dark> 12 Months1 - 2 Weeks (in DMSO)
-80°C Argon / N₂Dark> 24 Months> 6 Months (in DMSO)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your handling of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, implement the following self-validating SOPs. A self-validating protocol includes built-in analytical checkpoints to confirm the efficacy of the procedure.

Protocol A: Long-Term Storage of Solid Material

StorageWorkflow S1 1. Receipt & QC (HPLC) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Argon/N2 Purge S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Figure 2: Optimal workflow for the processing and long-term storage of solid indole derivatives.

Step-by-Step Methodology:

  • Baseline Validation (QC): Upon receipt, immediately dissolve a 1 mg micro-sample in HPLC-grade acetonitrile and run an LC-MS/UV analysis to establish a baseline purity chromatogram[2].

  • Aliquotting: Working rapidly under low-light conditions, divide the bulk solid into single-use aliquots (e.g., 5 mg or 10 mg) into amber glass vials[2][4]. Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure of the bulk batch.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen gas into each vial for 15–20 seconds to displace ambient oxygen[2][4].

  • Sealing: Cap immediately with PTFE-lined screw caps (avoid standard rubber septa, which are permeable to oxygen over time). Wrap the seal tightly with Parafilm.

  • Storage: Place the vials in a secondary desiccator box containing Drierite, and store at -20°C or -80°C[4].

  • Protocol Validation: After 30 days, sacrifice one aliquot and run a secondary LC-MS/UV analysis. Compare against the baseline from Step 1 to validate that your storage environment is successfully halting degradation.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

Step-by-Step Methodology:

  • Solvent Preparation: Use only anhydrous, septum-sealed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]. Sparge the solvent with Argon for 10 minutes prior to use to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): If downstream applications permit, dissolve 0.1% (w/v) ascorbic acid into the solvent as a sacrificial radical scavenger[4][5].

  • Dissolution: Inject the degassed solvent directly into the single-use amber vial containing the solid compound. Vortex gently until fully dissolved.

  • Usage & Disposal: Use the solution immediately for your assay. Do not store aqueous dilutions. If the DMSO stock must be saved, flash-freeze it in liquid nitrogen and store at -80°C[4].

  • Protocol Validation: Spike a control sample of your solution with 1% H₂O₂ and monitor via HPLC over 2 hours. The rapid appearance of the 4-oxo derivative in the spiked sample versus its absence in your protected stock validates the necessity and success of your inert handling[4].

References

  • BenchChem. "preventing degradation of indole-3-carboxaldehyde during storage." BenchChem Technical Support. Available at: 2

  • BenchChem. "Mitigating degradation of indole compounds during storage and analysis." BenchChem Technical Support. Available at: 4

  • Valachová, K., et al. "Oxidative Degradation of High-Molar-Mass Hyaluronan: Effects of Some Indole Derivatives to Hyaluronan Decay." MDPI. Available at: 5

  • De Vreese, R., et al. "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." MDPI. Available at: 1

  • Ma, Q., et al. "Biodegradation and Biotransformation of Indole: Advances and Perspectives." Frontiers in Microbiology (PMC - NIH). Available at: 3

Sources

optimizing chiral chromatography for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Enantiomeric Resolution of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, self-validating chiral chromatography methods. Here, we address the specific thermodynamic and mechanistic challenges associated with resolving the enantiomers of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

I. Method Development Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of chiral method development. The flowchart below outlines the standard operating procedure for screening and optimizing polysaccharide-based chiral stationary phases (CSPs).

ChiralWorkflow Start 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol Enantiomer Separation CSP 1. CSP Screening (Polysaccharide Phases) Start->CSP Immobilized Immobilized CSPs (e.g., Chiralpak IA/IC/IG) CSP->Immobilized Coated Coated CSPs (e.g., Chiralpak AD/AS) CSP->Coated MP 2. Mobile Phase Selection Immobilized->MP Coated->MP NP Normal Phase (NP) Hexane / IPA or EtOH MP->NP SFC SFC CO2 / MeOH MP->SFC RP Reversed-Phase (RP) H2O / MeCN MP->RP Additives 3. Additive Optimization (0.1% DEA to suppress tailing) NP->Additives SFC->Additives RP->Additives Eval 4. Resolution Evaluation (Target: Rs > 1.5) Additives->Eval Success Method Validated Eval->Success Rs > 1.5 Troubleshoot Troubleshooting (Adjust Temp/Flow/Solvent) Eval->Troubleshoot Rs < 1.5 Troubleshoot->MP Iterate

Figure 1: Decision tree for chiral chromatography method development of tetrahydroindol-4-ol.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why are polysaccharide-based CSPs the gold standard for tetrahydroindol-4-ol derivatives?

Expert Insight: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol possesses a secondary alcohol at the C4 position and a pyrrole-fused ring containing an indole NH. This creates a highly specific spatial arrangement of hydrogen bond donors and acceptors. Polysaccharide CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) form a helical polymeric structure[1]. The chiral recognition mechanism relies on the analyte inserting itself into the chiral grooves of this helix[2]. Once inside, the carbamate linkages of the CSP provide complementary hydrogen bonding sites for the C4-OH and indole NH, while the external phenyl rings of the CSP engage in π−π interactions with the electron-rich pyrrole ring[2][3]. This multi-point interaction model is why polysaccharide phases yield the highest success rates for this class of molecules.

Q2: Should I use Immobilized or Coated polysaccharide columns?

Expert Insight: Always begin screening with Immobilized CSPs (e.g., Chiralpak IA, IC, IG or CHIRAL ART Amylose-SA). Coated columns (e.g., Chiralpak AD, OD) are highly susceptible to polymer stripping if exposed to "forbidden" solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate. Immobilized columns chemically bond the polysaccharide to the silica gel, allowing you to use these extended solvent ranges. For tetrahydroindol-4-ol derivatives, adding 5-10% THF or MTBE to a standard Hexane/Alcohol mobile phase can drastically alter the steric environment and improve enantioselectivity ( α ) when traditional Normal Phase (NP) fails.

Q3: I am experiencing severe peak tailing (Tf > 2.0) for both enantiomers. How do I correct this?

Expert Insight: Peak tailing in this context is rarely a column degradation issue; it is a thermodynamic secondary interaction. The silica support beneath the polysaccharide coating contains acidic residual silanol groups (-SiOH). The basic indole NH of your analyte interacts strongly with these free silanols, causing the molecules to drag and elute with a tail[4]. Solution: You must mask the silanols. Add a basic modifier—typically 0.1% Diethylamine (DEA) or Ethanolamine—to your mobile phase[4]. DEA competitively binds to the acidic silanol sites, preventing the analyte from interacting with them, which immediately sharpens the peaks and improves the resolution ( Rs​ )[5].

Q4: We need to transfer this method to LC-MS/MS for pharmacokinetic (DMPK) studies. Can we run this in Reversed-Phase (RP)?

Expert Insight: Yes. Normal Phase solvents (Hexane/IPA) are highly flammable and poorly compatible with electrospray ionization (ESI) at high temperatures[6]. Reversed-Phase (RP) chiral chromatography is the preferred mode for LC-MS[6]. Crucial Adjustment: Do not use DEA in LC-MS, as it causes severe ion suppression[6]. Instead, use an aqueous mobile phase buffered with 20 mM Ammonium Acetate or Ammonium Bicarbonate , paired with Acetonitrile[6]. Acetonitrile generally provides better chiral resolution than methanol on polysaccharide CSPs in RP mode[6].

III. Data Presentation & Troubleshooting Matrices

Table 1: Mobile Phase Scouting Matrix for Tetrahydroindol-4-ols

Summarizing quantitative starting points for different chromatographic modes.

Separation ModePrimary SolventsModifier/AdditivePrimary Application
Normal Phase (NP) Hexane : Isopropanol (90:10)0.1% DEAInitial analytical screening, Preparative scale
Polar Organic (PO) 100% Acetonitrile or Methanol0.1% DEA + 0.1% TFAAnalytes insoluble in non-polar solvents
SFC CO 2​ : Methanol (80:20)0.1% DEA or NH 3​ High-throughput screening, Green chemistry
Reversed-Phase (RP) Water : Acetonitrile (60:40)20 mM Ammonium AcetateLC-MS/MS compatibility, DMPK studies
Table 2: Troubleshooting Matrix

Self-validating corrective actions for common experimental failures.

SymptomRoot CauseCorrective Action
Peak Tailing ( Tf​>1.5 ) Secondary interactions with residual silanols.Add 0.1% DEA (basic) to the mobile phase to mask silanols.
Co-elution ( Rs​<1.0 ) Insufficient chiral recognition / Poor steric fit.Switch CSP backbone (Amylose Cellulose) or change alcohol modifier (IPA EtOH).
Broad Peaks, Low Rs​ Sub-optimal mass transfer kinetics.Decrease flow rate. Lower column temperature (e.g., 25°C 15°C) to increase thermodynamic enantioselectivity.
Loss of Retention ( k′ drop) Column degradation or stripping of coated CSP.Ensure mobile phase does not contain THF/DCM if using coated columns. Flush column with 100% Ethanol for 20 CVs.

IV. Standard Operating Protocol: High-Throughput Chiral Screening

To ensure trustworthiness and reproducibility, follow this self-validating protocol when developing a new method for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Step 1: Sample Preparation

  • Dissolve the racemic mixture of the target compound in the intended mobile phase (or a weaker solvent like 100% Ethanol) to a concentration of 1.0 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter to prevent frit blockage.

Step 2: System Suitability & Equilibration

  • Ensure the HPLC system is thoroughly purged. Warning: If switching from Reversed-Phase to Normal Phase, flush the entire system with Isopropanol (IPA) for 30 minutes to prevent solvent immiscibility and precipitation.

  • Install an immobilized amylose-based column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • Pump the starting mobile phase: Hexane : Ethanol (80:20 v/v) containing 0.1% DEA at 1.0 mL/min.

  • Equilibrate for at least 10 column volumes (approx. 25 mL) until the baseline is stable. Set column oven to 25°C.

Step 3: Injection & Detection

  • Inject 5 µL of the sample.

  • Monitor via UV detection at 254 nm and 220 nm (optimal for the indole chromophore).

Step 4: Evaluation & Iteration

  • Calculate the resolution using the formula: Rs​=2(t2​−t1​)/(w1​+w2​) .

  • Self-Validation Check:

    • If Rs​≥1.5 and Tf​≤1.2 , the method is validated for analytical use.

    • If Rs​<1.5 , decrease the Ethanol content to 90:10 to increase the retention factor ( k′ ), allowing more time for the enantiomers to interact with the chiral grooves.

V. References

  • Peng, L., Farkas, T., Jayapaian, S., & Bezhan, C. "Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases." Chromatography Today. Available at:[Link]

  • Wang, X., et al. (2019). "Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations." Molecular Physics, 117(23-24), 3569-3588. Available at:[Link]

  • De Gauquier, P., et al. "Modelling approaches for chiral chromatography on polysaccharide-based and macrocyclic antibiotic chiral selectors." Vrije Universiteit Brussel. Available at:[Link]

  • "Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids." IntechOpen (2022). Available at:[Link]

Sources

Technical Support Center: 2-Methyl-4,5,6,7-Tetrahydro-1H-Indol-4-ol Reaction Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol and its derivatives.

The fused pyrrolocyclohexanol core is a highly versatile but reactive scaffold. Due to the electron-rich nature of the pyrrole ring and the pseudo-benzylic positioning of the C4-hydroxyl group, this molecule is prone to several competing side reactions. In the context of pharmaceutical manufacturing—such as the synthesis of antipsychotics like Molindone—1 must be strictly controlled to meet regulatory thresholds[1].

This guide provides mechanistic troubleshooting, validated protocols, and structural logic to help you minimize unwanted byproducts (aromatization, dehydration, and polymerization) and maximize your reaction yields.

Diagnostic Matrix: Byproduct Identification & Causality

Before adjusting your protocols, use this quantitative data summary to identify which byproduct pathway is dominating your reaction.

Byproduct ProfileAnalytical Signature (LC-MS / NMR)Typical Yield LossPrimary CausalityPreventative Strategy
Aromatized Indole [M-4H]+; Loss of sp3 signals in 1H-NMR15% - 40%Uncontrolled oxidation driving the system to aromatic stability.Degass solvents; use strictly anaerobic conditions; avoid oxidizing agents[2].
Dehydrated Diene [M-H2O]+; New vinylic protons (~5.5-6.5 ppm)20% - 60%Acid-catalyzed elimination. The C4-OH is highly activated by the adjacent pyrrole ring.Maintain pH > 7.5; avoid strong Lewis/Brønsted acids; use mild bases.
O-Alkylated Adduct Shift of C4-O-R; absence of N-R shift5% - 15%Hard electrophiles or strong bases (e.g., NaH) favoring oxygen nucleophilicity.Use softer electrophiles; utilize specific N-directing conditions (e.g., Cs2CO3).
Tarry Polymers Broad, unresolved NMR baseline; insoluble massUp to 100%Acidic conditions triggering pyrrole ring-opening or electrophilic dimerization.Strictly control exotherms; buffer reaction mixtures during aqueous workup[3].

Troubleshooting FAQs (Mechanistic Deep-Dive)

Q1: Why does my 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol spontaneously convert into a fully aromatic indole during storage or reaction?

Application Scientist Answer: This is a thermodynamic sink issue. The tetrahydroindole system is only partially saturated. The 2 (a 10 π-electron system) is immense[2]. Oxidants in the air, or even trace transition metals in your solvents, act as dehydrogenating agents. In fact, reagents like DDQ or I2/DMSO are explicitly used in the literature to 4[4]. Solution: Treat the starting material as air-sensitive. Store under Argon at -20°C. During reactions, sparge all solvents with Argon for at least 15 minutes to establish a self-validating oxygen-free baseline.

Q2: I am trying to N-alkylate the pyrrole, but I keep getting the dehydrated diene byproduct. How do I stop this?

Application Scientist Answer: The hydroxyl group at the C4 position is pseudo-benzylic to the electron-rich pyrrole ring. If the reaction medium becomes even slightly acidic, the -OH group is protonated and leaves as water. The resulting carbocation is highly stabilized by resonance from the pyrrole nitrogen, making this dehydration exceptionally fast. Solution: You must prevent any transient acidic spikes. If using alkyl halides, the byproduct is HX (e.g., HCl, HBr). You must include a sufficient stoichiometric excess of a non-nucleophilic base (like DIPEA or K2CO3) to scavenge the acid immediately before it can protonate the C4-OH.

Q3: How do I avoid polymerization during the aqueous workup?

Application Scientist Answer: Pyrroles are notoriously sensitive to acids, which trigger3 between molecules, leading to oligomers and "tar"[3]. During workup, if you use unbuffered water or acidic brine, the local pH drops, initiating this cascade. Solution: Always quench the reaction with a mild buffer (e.g., saturated aqueous NaHCO3) to ensure the pH remains strictly between 7.5 and 8.5 during the phase separation.

Reaction Logic & Experimental Workflows

To visualize the competing pathways and understand how to route your reaction toward the desired product, refer to the mechanistic logic diagram below.

ReactionPathways SM 2-Methyl-4,5,6,7-tetrahydro- 1H-indol-4-ol Desired Target Functionalization (e.g., N-Alkylation) SM->Desired Base, Electrophile, Strictly Anaerobic Aromatization Aromatized Indole (Over-oxidation) SM->Aromatization O2, DDQ, I2/DMSO (Thermodynamic Sink) Dehydration Dehydrated Diene (Elimination) SM->Dehydration Trace Acid, Heat (-H2O) Polymer Polymeric Tar (Dimerization) SM->Polymer Low pH Workup (Pyrrole Reactivity)

Figure 1: Competing reaction pathways for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Validated Protocol: Selective N-Alkylation with Minimized Byproducts

This protocol is designed as a self-validating system: each step contains an internal control to prevent the specific byproducts identified above.

Reagents:

  • 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq) - Chosen over NaH to prevent O-alkylation and over KOH to avoid excess water generation.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Purging (Prevents Aromatization): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Solvent Degassing: Add anhydrous DMF to the flask. Sparge the solvent with Argon via a submerged needle for 20 minutes. Causality: Removes dissolved O2 that acts as a dehydrogenation catalyst.

  • Base Activation (Prevents Dehydration/Polymerization): Add Cs2CO3 (2.0 eq) to the DMF. Stir for 10 minutes. The presence of the base ensures the environment is alkaline before the sensitive substrate is introduced, preventing acid-catalyzed dehydration.

  • Substrate Addition: Add the 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (1.0 eq) in one portion. Stir at 0°C for 30 minutes to form the nitrogen anion.

  • Electrophile Addition: Add the alkyl halide dropwise over 15 minutes at 0°C. Causality: Controlling the exotherm prevents thermal degradation and improves N- vs O-selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS to ensure the [M-H2O]+ diene mass is not forming.

  • Buffered Quench (Prevents Polymerization): Once complete, cool the reaction to 0°C and quench by adding saturated aqueous NaHCO3 (equal volume to DMF). Causality: Buffering the quench strictly prevents the pH from dropping below 7, protecting the pyrrole core from acid-catalyzed oligomerization.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

ProtocolWorkflow Step1 1. Purge & Degas (Argon sparging) Blocks Aromatization Step2 2. Pre-Base Addition (Cs2CO3 in DMF) Blocks Dehydration Step1->Step2 Step3 3. Substrate & Reagent (0°C, Dropwise) Controls Selectivity Step2->Step3 Step4 4. Buffered Quench (Sat. NaHCO3) Blocks Polymerization Step3->Step4

Figure 2: Step-by-step experimental workflow with integrated byproduct prevention logic.

References

  • Source: MDPI (Molecules)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization Source: ResearchGate URL
  • Source: AWS (Analytical Study)

Sources

Technical Support Center: Troubleshooting Low Purity in 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this key intermediate. As your dedicated support partner, we provide in-depth, scientifically-grounded solutions to help you achieve the highest possible purity for your compound.

Introduction: The Science of Purifying 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is typically synthesized via the reduction of its ketone precursor, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one. The success of the subsequent recrystallization is paramount for the overall purity of the final product. Low purity can arise from a variety of factors including, but not limited to, the presence of unreacted starting material, byproducts from the reduction reaction, or suboptimal recrystallization conditions. This guide will walk you through a logical, step-by-step process to identify and resolve these issues.

Troubleshooting Common Recrystallization Problems

This section is structured in a question-and-answer format to directly address the specific challenges you may be facing in the laboratory.

Q1: My final product purity is consistently low, even after multiple recrystallization attempts. What are the likely impurities and how can I remove them?

A1: Low purity in your recrystallized 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is most commonly attributed to the presence of the unreacted ketone precursor (2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one) and borate esters, which are byproducts from the use of sodium borohydride as a reducing agent.[1]

  • Unreacted Ketone: The ketone precursor has a different polarity compared to the desired alcohol. This difference can be exploited for separation. The melting point of the precursor is around 204°C.[2] A significantly lower or broader melting range of your final product suggests the presence of this impurity.

  • Borate Esters: These byproducts are formed during the reduction process and can be tricky to remove. They are generally more polar than the desired alcohol.

Troubleshooting Protocol:

  • Solvent System Optimization: A single solvent may not be sufficient to effectively separate the alcohol from both the less polar ketone and the more polar borate esters. A mixed-solvent system is often more effective.[3] Consider a polar solvent in which the alcohol has good solubility at elevated temperatures and poor solubility at room temperature, paired with a less polar anti-solvent.

  • Acidic Wash: To remove borate esters, a mild acidic wash of the crude product before recrystallization can be beneficial. Dissolve the crude product in an organic solvent and wash with a dilute solution of a weak acid, followed by a water wash to neutrality.

  • Chromatographic Purification: If recrystallization alone fails to achieve the desired purity, column chromatography is a reliable alternative for separating compounds with different polarities.[1]

Q2: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure. This is often due to a high concentration of impurities, which can depress the melting point of your compound, or the use of a solvent with a boiling point higher than the melting point of your product.[3]

Troubleshooting Protocol:

  • Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the primary (good) solvent to decrease the saturation level. This may allow for crystallization to occur at a lower temperature.

  • Slower Cooling: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Solvent Selection: If the issue persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

  • Seed Crystals: Adding a small, pure crystal of the desired compound (a seed crystal) can provide a nucleation site and encourage crystallization over oiling out.[3]

Q3: I'm experiencing a very low yield of my recrystallized product. What are the common causes and how can I improve it?

A3: A low yield can be frustrating and is often due to using an excessive amount of solvent, premature crystallization, or the product having significant solubility in the cold solvent.[4]

Troubleshooting Protocol:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]

  • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure your funnel and filter paper are pre-heated with hot solvent to prevent premature crystallization in the funnel.

  • Optimize Cooling: While slow cooling is important for purity, ensure the final cooling temperature is low enough to maximize precipitation. An ice bath is commonly used for this final step.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

What is the ideal solvent system for recrystallizing 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol?

The ideal solvent should dissolve the compound when hot but not when cold. For substituted tetrahydroindoles, solvent systems like ethyl acetate/hexane or ethanol/water are often effective.[3][4] Given the presence of a hydroxyl group, polar solvents like ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol-water, can be particularly useful. The compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

How does the cooling rate affect crystal size and purity?

A slower cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice, resulting in a less pure product.[1]

Should I use activated charcoal during recrystallization?

Activated charcoal can be used to remove colored impurities. However, it should be used sparingly as it can also adsorb your desired product, leading to a lower yield.[5]

Data & Protocols

Table 1: Recommended Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood starting point. Can be used in a mixed system with water.
Isopropanol82PolarSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate77MediumOften used with a non-polar anti-solvent like hexane.[4]
Acetone56PolarLower boiling point, can be useful if "oiling out" is an issue.
Toluene111Non-polarMay be a good "anti-solvent" in a mixed system with a more polar solvent.

Data sourced from various chemical suppliers and handbooks.

Experimental Protocol: Mixed-Solvent Recrystallization of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a systematic approach to troubleshooting low purity in your recrystallization.

TroubleshootingWorkflow start Low Purity Detected check_impurities Identify Potential Impurities (e.g., Unreacted Ketone, Byproducts) start->check_impurities solvent_optimization Optimize Solvent System (Single vs. Mixed) check_impurities->solvent_optimization wash_step Consider Pre-recrystallization Wash (e.g., Mild Acidic Wash) check_impurities->wash_step recrystallize Perform Recrystallization with Optimized Conditions solvent_optimization->recrystallize wash_step->recrystallize check_purity Analyze Purity (e.g., MP, TLC, HPLC) recrystallize->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purity_not_ok Purity Still Low check_purity->purity_not_ok No end High Purity Product purity_ok->end chromatography Consider Column Chromatography purity_not_ok->chromatography chromatography->end

Caption: A workflow for troubleshooting low purity.

References

  • PubChem. (n.d.). 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). A Cycloaddition Approach toward the Synthesis of Substituted Indolines and Tetrahydroquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • University of Rochester. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved from [Link]

  • PubMed. (2004, April 5). Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4,5,6,7-tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.2: Overview of common redox reactions. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral sec‐Alcohols by Ketone Reduction. Retrieved from [Link]

  • ACS Publications. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Methylindoline. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • NIST. (n.d.). Furan, tetrahydro-2-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol vs. Unsubstituted Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroindole scaffold represents a critical structural bridge between planar aromatic indoles and aliphatic cyclohexanes, offering unique three-dimensional pharmacological space. This core is highly prevalent in modern drug discovery, serving as the foundation for therapeutics ranging from antipsychotics (e.g., Molindone derivatives)[1] to novel HIF-2α inhibitors[2].

For synthetic chemists and drug development professionals, understanding the subtle reactivity differences between 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol and its unsubstituted counterpart (4,5,6,7-tetrahydro-1H-indol-4-ol) is paramount. This guide provides an in-depth, objective comparison of their electronic profiles, regioselectivity, and experimental handling, supported by mechanistic causality and validated protocols.

Structural & Electronic Causality (The "Why")

To master the functionalization of these scaffolds, one must first understand the intrinsic electronic distribution of the partially saturated system.

  • Pyrrole Core Reactivity: Unlike fully aromatic indoles, which react with electrophiles almost exclusively at the C3 position, the 4,5,6,7-tetrahydroindole system behaves chemically as a true 2,3-dialkylpyrrole. Consequently, the unsubstituted analog undergoes selective functionalization at the kinetically and thermodynamically favored alpha position (C2)[3].

  • Steric & Inductive Effects of the 2-Methyl Group: In 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, the primary C2 reaction site is sterically blocked. Furthermore, the methyl group exerts a strong +I (inductive) and hyperconjugative electron-donating effect. This significantly enriches the electron density of the pyrrole ring, activating the C3 position and exclusively directing electrophilic aromatic substitution (EAS) to this site.

  • Pseudo-Benzylic C4-OH Lability: The hydroxyl group at C4 is allylic to the C3a=C7a double bond of the pyrrole ring. During substitution reactions ( SN​1 ), the departing hydroxyl group leaves behind a carbocation that is heavily resonance-stabilized by the electron-rich pyrrole nitrogen. The presence of a 2-methyl group further stabilizes this intermediate, making the C4-OH in the methylated analog markedly more labile and reactive than in the unsubstituted variant.

ElectronicEffects cluster_unsub Unsubstituted Analog cluster_sub 2-Methyl Substituted Analog U_C2 C2: Primary EAS Site (Alpha to NH) U_C3 C3: Secondary EAS Site (Beta to NH) U_C4 C4-OH: Allylic Alcohol Moderate SN1 Reactivity S_C2 C2: Blocked by Methyl (+I Electron Donor) S_C3 C3: Activated EAS Site (Exclusive Reaction) S_C2->S_C3 Inductive Activation S_C4 C4-OH: Enhanced Lability (Stabilized Carbocation) S_C3->S_C4 Extended Conjugation

Fig 1. Comparative electronic mapping and regioselectivity of tetrahydroindole derivatives.

Quantitative Performance Data

The following table summarizes the divergent performance metrics of both substrates under standard synthetic conditions.

Parameter4,5,6,7-Tetrahydro-1H-indol-4-ol2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
Primary EAS Site C2 (Alpha position)C3 (Beta position, C2 blocked)
Vilsmeier Formylation Yield ~82% (C2-CHO major product)>94% (Exclusive C3-CHO product)
C4-OH Oxidation (MnO₂) Time 4 - 6 hours1.5 - 2 hours
C4 Carbocation Stability Moderate (Allylic stabilization)High (+I effect from C2-Methyl)
Over-oxidation Risk ModerateHigh (Requires strictly mild conditions)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent catastrophic side reactions, such as the oxidative cleavage of the pyrrole core[4].

Protocol A: Regioselective Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction utilizes a mild, in-situ generated chloromethyleneiminium ion. This prevents the acid-catalyzed polymerization that often plagues electron-rich pyrrole derivatives when using harsher formylation conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv) to 0 °C under an inert argon atmosphere.

  • Electrophile Generation: Add Phosphorus oxychloride ( POCl3​ ) (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the tetrahydroindole substrate (1.0 equiv) in a minimal amount of anhydrous DMF and add dropwise.

  • Self-Validation (Monitoring): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). Observation: The 2-methyl analog will consume the starting material significantly faster (< 1 hour) due to the +I activated C3 position, whereas the unsubstituted analog requires 2-3 hours.

  • Quenching: Pour the mixture onto crushed ice and neutralize with saturated aqueous Sodium Acetate ( NaOAc ) to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Controlled Oxidation of C4-OH to C4-Ketone

Causality: The synthesis of 4-oxo derivatives (crucial for Molindone analogs[1]) requires the oxidation of the C4-OH. Strong oxidants (e.g., Jones reagent, KMnO4​ ) will aggressively attack the electron-rich pyrrole ring, leading to maleimide derivatives or complete decomposition. Activated Manganese Dioxide ( MnO2​ ) is selected because it selectively oxidizes allylic/benzylic alcohols via a mild, heterogeneous surface reaction.

Step-by-Step Methodology:

  • Solvation: Dissolve the tetrahydroindol-4-ol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Oxidation: Add activated MnO2​ (10.0 equiv) in a single portion.

  • Self-Validation (Monitoring): Stir vigorously at room temperature. Monitor via TLC. Observation: The 2-methyl analog is highly electron-rich and will fully oxidize to the ketone in 1.5 - 2 hours. Do not exceed this time, as prolonged exposure risks over-oxidation. The unsubstituted analog will require 4 - 6 hours.

  • Isolation: Filter the heterogeneous mixture through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure to yield the 4-oxo-4,5,6,7-tetrahydroindole derivative in high purity.

ExpWorkflow Start Substrate Selection Sub1 2-Methyl Analog Start->Sub1 Sub2 Unsubstituted Analog Start->Sub2 EAS Vilsmeier-Haack (POCl3, DMF) Sub1->EAS Ox Oxidation (MnO2, DCM) Sub1->Ox Sub2->EAS Sub2->Ox R1 Exclusive C3-CHO (>94% Yield) EAS->R1 Steric Block R2 Major C2-CHO (82% Yield) EAS->R2 Alpha Pref. O1 C4-Ketone (Rapid, 1.5h) Ox->O1 Electron Rich O2 C4-Ketone (Standard, 4h) Ox->O2

Fig 2. Divergent experimental workflows for substitution and oxidation reactions.

Conclusion & Application in Drug Design

The choice between an unsubstituted tetrahydroindole and its 2-methyl derivative is not merely a structural preference; it fundamentally alters the synthetic trajectory. The 2-methyl group acts as an electronic amplifier and a steric shield, redirecting EAS to the C3 position and increasing the lability of the C4-OH. For drug development professionals targeting HIF-2α pathways[2] or designing next-generation antipsychotics[1], leveraging the enhanced reactivity of the 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol core allows for rapid, high-yield late-stage functionalization, provided that mild, carefully monitored conditions are employed.

References

  • Trofimov, B. A., et al. "A new technology for the synthesis of 4,5,6,7-tetrahydroindole." Russian Chemical Bulletin, 2004.
  • "Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances." AWS / Analytical Studies, 2021.
  • "Bicyclic compounds and applications thereof (WO2024222767A1).

Sources

Spectroscopic Validation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and analytical method development, the integrity of your reference materials dictates the reliability of your entire downstream data pipeline. 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a highly versatile, yet analytically challenging, heterocyclic building block. Due to its fused pyrrole-cyclohexanol ring system, it is uniquely susceptible to trace regiochemical shifting during synthesis and oxidative degradation during storage.

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on inadequately characterized commercial grades of this molecule. This guide provides an objective, data-driven comparison between Premium Reference Standards and Standard Commercial Grades, detailing the self-validating spectroscopic workflows required to guarantee structural and quantitative absolute purity.

The Analytical Challenge: Regiochemistry and Oxidation

The molecular architecture of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (C₉H₁₃NO) presents two primary analytical hurdles:

  • Regioisomeric Ambiguity: The placement of the methyl group (C2 vs. C3) and the hydroxyl group (C4 vs. C5) can vary depending on the synthetic route. 1D ¹H NMR alone is often insufficient to distinguish these isomers due to the overlapping multiplet signals of the aliphatic cyclohexanol ring.

  • Oxidative Aromatization: Tetrahydroindoles are prone to dehydrogenation, slowly converting into fully aromatic indoles over time 1[1].

To meet global regulatory expectations, validation protocols must utilize orthogonal spectroscopic techniques that directly address these vulnerabilities2[2].

Premium vs. Commercial Grade: A Data-Driven Comparison

When sourcing 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, the depth of the Certificate of Analysis (CoA) is the primary differentiator. Standard commercial grades often rely on relative purity assays (like HPLC-UV), which blind the analyst to impurities that lack a chromophore or co-elute with the main peak.

Analytical ParameterPremium Reference StandardStandard Commercial GradeImpact on Drug Development
Purity Assay qNMR (Absolute Mass Fraction >99.5%)HPLC-UV (Relative Area %)Prevents overestimation of API potency and stoichiometric errors.
Structural ID 1D & 2D NMR (HSQC, HMBC, COSY)1H NMR onlyEnsures exact regiochemistry (C4-OH vs C5-OH).
Mass Accuracy HRMS (ESI-TOF, < 2 ppm error)Nominal Mass LC-MS (± 0.5 Da)Rules out isobaric impurities and trace oxidation.
Traceability NIST-traceable internal calibrantsLot-specific, non-traceableCritical for3[3] compliance.

Multidimensional Spectroscopic Workflows

ValidationWorkflow cluster_experiments Orthogonal Spectroscopic Validation Sample 2-Methyl-4,5,6,7-tetrahydro -1H-indol-4-ol NMR 2D NMR (HMBC/HSQC) Regiochemistry Sample->NMR HRMS HRMS (ESI-TOF) Exact Mass & Oxidation Sample->HRMS qNMR qNMR Analysis Absolute Mass Fraction Sample->qNMR Data Data Synthesis & Orthogonal Check NMR->Data Connectivity Confirmed HRMS->Data Isobars Ruled Out qNMR->Data >99.5% Purity Cert ICH Q2(R2) Certified Reference Standard Data->Cert Validation Complete

Figure 1: Multidimensional spectroscopic validation workflow for reference standard certification.

2D NMR: Resolving Regioisomeric Ambiguity

To definitively prove the structure, we must move beyond 1D NMR.

Protocol: 2D NMR Regioisomer Resolution

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃.

  • Acquisition (HSQC): Run a ¹H-¹³C HSQC to map direct C-H correlations.

    • Causality: This immediately separates the oxygenated methine carbon (C4, ~65 ppm) from the aliphatic methylenes (C5, C6, C7, 20-30 ppm), establishing the baseline ring structure.

  • Acquisition (HMBC): Run a ¹H-¹³C HMBC optimized for long-range couplings (²J, ³J = 8 Hz).

    • Causality: This is the ultimate structural validation step. The C2-methyl protons (~2.2 ppm) must show a ³J correlation to the C3 methine carbon and the C3a bridgehead carbon. Simultaneously, the C4 proton must show correlations to the C3a and C7a bridgeheads. If the methyl group were erroneously at C3, this specific correlation network would break down, immediately exposing a regioisomeric impurity.

HRMS: Detecting Trace Aromatization

Standard LC-MS is blind to the subtle degradation of tetrahydroindoles.

Protocol: HRMS Aromatization Check

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid.

  • Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Causality & Validation: Tetrahydroindoles are prone to oxidative dehydrogenation, forming the fully aromatic indole (-4 Da). HRMS provides sub-ppm mass accuracy for the exact [M+H]⁺ ion (Calculated for C₉H₁₄NO⁺: 152.1070). The presence of a distinct peak at m/z 148.0757 indicates that the standard has oxidized and its integrity is compromised.

Self-Validating Experimental Protocol: Absolute Purity via qNMR

The gold standard for reference material certification is Quantitative NMR (qNMR). Unlike chromatography, qNMR does not require a pre-existing reference standard of the analyte, making it a self-validating primary method . By measuring the analyte and a highly pure, NIST-traceable internal standard (IS) in the exact same solution, we eliminate volumetric errors and instrument sensitivity drift.

Protocol: Absolute Purity Determination

  • Gravimetric Preparation: Accurately weigh ~10.00 mg of the 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol sample and ~5.00 mg of Maleic Acid (NIST SRM, Internal Standard) using a microbalance (d = 0.001 mg).

    • Causality: High-precision gravimetry is the foundation of qNMR; any weighing error propagates directly into the final purity value.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ disrupts the intermolecular hydrogen bonding of the C4-hydroxyl and pyrrole N-H groups. This prevents peak broadening, ensuring sharp, perfectly integratable signals compared to non-polar solvents like CDCl₃.

  • Acquisition Parameters: Run ¹H NMR at 500 MHz. Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: The D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. This ensures >99% magnetization recovery, preventing integration bias against slower-relaxing nuclei.

  • Data Processing: Apply rigorous baseline correction. Integrate the IS singlet (~6.26 ppm) and the analyte's C3-H pyrrole proton (~5.8 ppm). Calculate absolute purity using the mass ratio, molecular weights, and integration values.

Regulatory Alignment

The validation of analytical procedures must comply with rigorous standards to ensure the safety and efficacy of downstream pharmaceutical products. By employing orthogonal, self-validating spectroscopic techniques (qNMR, 2D NMR, HRMS), this workflow directly satisfies the specificity, accuracy, and robustness mandates outlined in the 3[3]. Premium reference standards characterized under these conditions provide the unbroken chain of traceability required for cGMP manufacturing and IND/NDA submissions.

References

  • PubChem: 4,5,6,7-Tetrahydroindole Source: National Institutes of Health (NIH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Quality Guidelines (ICH Q-Series) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

A Comparative Guide to Green Synthesis Methods for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of functionalized heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among these, the 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol scaffold represents a valuable building block, given the prevalence of the 4-hydroxyindole moiety in numerous bioactive alkaloids and FDA-approved drugs. As the pharmaceutical industry increasingly embraces the principles of green chemistry to minimize environmental impact and enhance process safety and efficiency, a critical evaluation of synthetic routes to such key intermediates is imperative.

This guide provides an in-depth comparison of traditional versus green chemistry approaches for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. The overall synthesis is broken down into two primary stages: the formation of the ketone precursor, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one, followed by its reduction to the target alcohol. We will benchmark a traditional, multi-step Paal-Knorr synthesis against modern, greener alternatives including microwave-assisted synthesis and one-pot multicomponent reactions. Subsequently, we will compare the conventional stoichiometric reduction of the ketone with greener catalytic methods. All discussions are grounded in mechanistic principles, and quantitative data is provided to support an objective comparison.

Part 1: Synthesis of the Ketone Precursor: 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

The formation of the tetrahydroindolone core is the critical first stage. The traditional approach often involves the synthesis of a 1,4-dicarbonyl intermediate followed by cyclization, a strategy known as the Paal-Knorr synthesis.[1][2]

Method A: Traditional Two-Step Paal-Knorr Synthesis (The Benchmark)

This classical approach first involves the synthesis of a triketone intermediate by alkylating a 1,3-dione, which is then cyclized with an amine source.[3]

  • Causality of Experimental Choices: The Stetter and Siehnhold variation of the Paal-Knorr synthesis begins with the alkylation of 1,3-cyclohexanedione with an α-haloketone like chloroacetone.[3] This SN2 reaction forms the requisite 1,4-dicarbonyl system (as a triketone). The subsequent cyclization with a source of ammonia (e.g., ammonium acetate) in a protic, acidic solvent like acetic acid promotes the formation of an enamine intermediate, which then undergoes intramolecular condensation and dehydration to yield the pyrrole ring.[4][5] This method, while effective, typically requires prolonged heating, multiple steps, and purification of intermediates, leading to significant solvent waste and energy consumption.

Method B: Green Alternative 1 - Microwave-Assisted Paal-Knorr Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner reaction profiles under greener conditions.[6]

  • Causality of Experimental Choices: This method adapts the Paal-Knorr synthesis by using microwave irradiation to drive the cyclization. Microwave heating rapidly and efficiently delivers energy to the polar reactants and solvent, dramatically reducing reaction times from hours to minutes.[7] The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling, greener solvent like water, which aligns with green chemistry principles.[6] The use of a mild acid catalyst, such as p-toluenesulfonic acid, is still required to facilitate the condensation mechanism as in the traditional method.[4]

Method C: Green Alternative 2 - One-Pot, Three-Component Synthesis

Multicomponent reactions (MCRs) are a hallmark of green chemistry, as they combine multiple starting materials in a single step to form a complex product, thereby maximizing atom economy and minimizing steps and waste.[8]

  • Causality of Experimental Choices: This advanced approach constructs the tetrahydroindolone ring in a single operation from three simple precursors: 1,3-cyclohexanedione, an α-haloketone (5-chloroacetyl-8-hydroxyquinoline in a similar synthesis), and a primary amine.[9] The reaction is often catalyzed by a non-toxic, recyclable organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a green solvent like ethanol. The mechanism involves an initial Knoevenagel-type condensation followed by an intramolecular cyclization. This one-pot strategy avoids the isolation of intermediates, significantly reduces solvent usage and waste, and simplifies the overall process.[9]

Data Presentation: Comparison of Ketone Synthesis Methods
ParameterMethod A: Traditional Paal-KnorrMethod B: MW-Assisted Paal-KnorrMethod C: One-Pot, 3-Component
Reaction Time 8-16 hours10-30 minutes2-4 hours
Typical Yield 45-60%85-95%80-94%
Solvent Acetic Acid, TolueneSolvent-free or Water/EthanolEthanol
Energy Input High (prolonged reflux)Moderate (short duration MW)Low (reflux)
Number of Steps 2 (Alkylation + Cyclization)2 (Alkylation + MW Cyclization)1
Atom Economy Low-ModerateModerate-HighHigh
E-Factor HighLowVery Low

Part 2: Reduction to 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

The second stage involves the reduction of the C4-ketone to the desired secondary alcohol. This is a common transformation where significant green improvements can be made.

Method D: Stoichiometric Reduction with Sodium Borohydride (The Benchmark)

The use of stoichiometric metal hydride reagents is the classical and most common laboratory method for ketone reduction.

  • Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that effectively converts ketones to secondary alcohols.[10] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[11] The reaction is typically performed in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol.[12] While reliable and high-yielding, this method suffers from poor atom economy as the boron and sodium salts become stoichiometric waste. For every mole of ketone, at least 0.25 moles of NaBH₄ are required, generating borate waste that requires aqueous workup.[13]

Method E: Green Alternative 1 - Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a safer and more atom-economical alternative to stoichiometric hydrides and high-pressure hydrogenation.

  • Causality of Experimental Choices: CTH utilizes a stable, often liquid, hydrogen donor molecule in conjunction with a transition metal catalyst (e.g., Pd/C or a Ru-complex) to effect the reduction.[14] Common hydrogen donors include isopropanol, formic acid, or tetrahydroxydiboron.[15][16] The catalyst facilitates the transfer of hydrogen from the donor to the ketone substrate. This process avoids the use of hazardous, high-pressure H₂ gas and stoichiometric metal waste. The primary byproduct is often a simple organic molecule (e.g., acetone from isopropanol), and the catalyst can, in principle, be recycled. This leads to a significantly improved E-factor and overall greener process.[17]

Method F: Green Alternative 2 - Biocatalytic Reduction

Enzymatic reductions represent an ideal green chemistry approach, offering unparalleled selectivity under exceptionally mild conditions.

  • Causality of Experimental Choices: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor, typically NADPH.[18] The reaction is run in an aqueous buffer at or near room temperature and neutral pH. To make the process catalytic in the expensive cofactor, a cofactor recycling system is employed, commonly using a cheap sacrificial alcohol like isopropanol and a corresponding dehydrogenase enzyme.[19] This method is highly selective, produces minimal waste (water is the solvent), operates at low temperatures and atmospheric pressure, and yields optically pure products if a prochiral ketone is used. The enzyme itself is biodegradable.[20]

Data Presentation: Comparison of Ketone Reduction Methods
ParameterMethod D: NaBH₄ ReductionMethod E: Catalytic Transfer HydrogenationMethod F: Biocatalytic Reduction
Reagent Type Stoichiometric (Hydride)Catalytic (Metal + H-donor)Catalytic (Enzyme)
Typical Yield 90-98%>95%>98%
Reaction Time 0.5-3 hours2-12 hours12-30 hours
Temperature 0 °C to Room TempRoom Temp to 80 °CRoom Temperature (~30 °C)
Solvent Methanol / EthanolEthanol / IsopropanolWater (Aqueous Buffer)
Waste Profile Borate salts (stoichiometric)Acetone/CO₂ (byproduct), catalystMinimal (biodegradable)
Atom Economy PoorGoodExcellent
E-Factor HighLowVery Low
Stereoselectivity None (produces racemate)Possible with chiral catalystsExcellent (produces single enantiomer)

Overall Synthesis Workflow and Green Metrics

The true environmental impact must be assessed by considering the entire synthetic pathway. Combining a green ketone synthesis with a green reduction method provides the most sustainable route to the final product.

G A Method A: Traditional Paal-Knorr (Reflux, 8-16h, Acetic Acid) Ketone 2-methyl-4,5,6,7-tetrahydro- 1H-indol-4-one A->Ketone Low Yield High Waste B Method B: MW-Assisted Paal-Knorr (MW, 15 min, Solvent-free) B->Ketone High Yield Low Waste C Method C: One-Pot 3-Component (Reflux, 3h, Ethanol) C->Ketone High Yield Very Low Waste D Method D: NaBH4 Reduction (1h, Methanol) Alcohol 2-methyl-4,5,6,7-tetrahydro- 1H-indol-4-ol D->Alcohol E Method E: Catalytic Transfer H2 (4h, Isopropanol) E->Alcohol F Method F: Biocatalytic Reduction (24h, Water) F->Alcohol Ketone->D High Yield High Waste Ketone->E High Yield Low Waste Ketone->F High Yield Very Low Waste

Caption: Comparative synthetic pathways to the target alcohol.

Green Metrics Definitions:
  • Atom Economy: A theoretical calculation of how many atoms from the reactants are incorporated into the desired product.[21]

    • Formula: (MW of Product / Σ MW of all Reactants) x 100%

  • Environmental Factor (E-Factor): The actual mass ratio of waste produced to the mass of the desired product. A lower E-Factor is better.[22]

    • Formula: Total Mass of Waste (kg) / Mass of Product (kg)

Experimental Protocols

The following protocols are representative procedures derived from established methodologies for analogous transformations.

Protocol for Method A: Traditional Paal-Knorr Synthesis

This protocol is based on the Stetter and Siehnhold approach.[3]

  • Step 1: Alkylation. To a solution of 1,3-cyclohexanedione (1.12 g, 10 mmol) and potassium carbonate (1.38 g, 10 mmol) in acetone (50 mL), add chloroacetone (0.93 g, 10 mmol).

  • Reflux the mixture with stirring for 12 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude 2-(2-oxopropyl)cyclohexane-1,3-dione intermediate by column chromatography.

  • Step 2: Cyclization. Dissolve the purified intermediate (1.68 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction and pour it into ice-water (100 mL). Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.

Protocol for Method C: One-Pot, Three-Component Synthesis

This protocol is adapted from similar DABCO-catalyzed multicomponent reactions.[9]

  • In a round-bottom flask, combine 1,3-cyclohexanedione (1.12 g, 10 mmol), chloroacetone (0.93 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), and DABCO (0.22 g, 2 mmol, 20 mol%).

  • Add ethanol (40 mL) as the solvent.

  • Reflux the reaction mixture with stirring for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the target ketone.

Protocol for Method D: NaBH₄ Reduction

This protocol is a standard procedure for ketone reduction.[12]

  • Dissolve 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1.49 g, 10 mmol) in methanol (50 mL) in a flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (0.19 g, 5 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Protocol for Method F: Biocatalytic Reduction

This protocol is a general procedure for a KRED-catalyzed reduction with an isopropanol-based cofactor recycling system.[19]

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • In a temperature-controlled vessel at 30 °C, add the buffer (100 mL), NADP⁺ (20 mg), a ketoreductase (KRED) enzyme (e.g., 50 mg of a commercially available KRED), and a glucose dehydrogenase (for recycling, 25 mg).

  • Add 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1.49 g, 10 mmol) as a solution in isopropanol (10 mL).

  • Add glucose (3.6 g, 20 mmol) to drive the cofactor recycling.

  • Stir the mixture gently for 24-30 hours, maintaining the pH at 7.0 by adding dilute NaOH if necessary. Monitor conversion by HPLC or GC.

  • Upon completion, extract the product directly from the aqueous mixture using methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the optically pure alcohol product.

Conclusion

This guide demonstrates a clear evolution from traditional, resource-intensive synthetic methods to modern, efficient, and environmentally benign green alternatives for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. For the formation of the ketone precursor, one-pot multicomponent reactions (Method C) offer superior performance in terms of efficiency, atom economy, and waste reduction compared to the classical Paal-Knorr synthesis. For the subsequent reduction, both catalytic transfer hydrogenation and biocatalysis represent significant advancements over stoichiometric reagents like NaBH₄. Biocatalysis (Method F), in particular, stands out as the ideal green method, operating in water at ambient temperature and providing access to single-enantiomer products, a critical advantage in pharmaceutical development. By adopting a holistic, green-by-design approach encompassing both stages of the synthesis, researchers and drug development professionals can significantly reduce the environmental footprint of producing this valuable chemical intermediate while often improving overall efficiency and safety.

References

  • Green Chem., 2020, 22 , 6270-6276. [Link]

  • Nenitzescu, C. D. Bull. Soc. Chim. Romania 1929, 11, 37-43.
  • "NaBH4 Reduction of Ketone to Alcohol." University of Colorado, Boulder, Department of Chemistry Lab Manual. [Link]

  • Paal, C. Ber. Dtsch. Chem. Ges. 1884, 17, 2756–2767.
  • Eur. J. Org. Chem., 2023, 29 , e202300279. [Link]

  • Org. Biomol. Chem., 2021, 19 , 878-883. [Link]

  • "Microwave-assisted synthesis of tetrahydroindoles | Request PDF." ResearchGate. [Link]

  • "Nenitzescu Indole Synthesis." Cambridge University Press & Assessment. [Link]

  • "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal. [Link]

  • "Nenitzescu Indole Synthesis." SynArchive. [Link]

  • "Paal-Knorr Synthesis." Cambridge University Press & Assessment. [Link]

  • Horsten, T.; Dehaen, W. "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules 2021, 26 , 4596. [Link]

  • Reagent Guide. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry. [Link]

  • "Atom economy / E factor." ChemBAM. [Link]

  • "2: Reduction of Organic Compounds (Experiment)." Chemistry LibreTexts. [Link]

  • Satta, G.; et al. "Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether." Eur. J. Org. Chem. 2021, 5835-5842. [Link]

  • Anderton, C. L.; et al. "Metrics to 'green' chemistry—which are the best?" Green Chem. 2002, 4 , 521-527. [Link]

  • Bhatt, T.; Natte, K. "Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst." Org. Lett. 2024, 26 , 866-871. [Link]

  • "Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives." ResearchGate. [Link]

  • "Atom economy and E Factor." YouTube. [Link]

  • Minetto, G.; et al. "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." Eur. J. Org. Chem. 2005, 5277-5288. [Link]

  • "Practical examples of biocatalysis in industry." Comptes Rendus Chimie. [Link]

  • Dobbe, S.; et al. "Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor." Commun Chem 2024, 7 , 43. [Link]

  • "Green chemistry metrics." Wikipedia. [Link]

  • "13.10: The E-Factor in Green Chemistry." Chemistry LibreTexts. [Link]

  • Lusk, H.; Valentin, E. "Following green chemistry principles: Sodium borohydride reductions." ACS Spring 2024. [Link]

  • Saeed, A. "Sodium borohydride reduction of aromatic carboxylic acids via methyl esters." Journal of the Chemical Society of Pakistan. [Link]

  • "A plausible mechanism for the synthesis of 4-oxo-tetrahydroindole derivatives." ResearchGate. [Link]

  • Caliskan, E.; et al. "Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods." ResearchGate. [Link]

  • Li, G.; et al. "Catalytic Hydrolysis of Sodium Borohydride for Hydrogen Production Using Magnetic Recyclable CoFe2O4-Modified Transition-Metal Nanoparticles." ACS Appl. Mater. Interfaces 2021, 13 , 50923–50934. [Link]

  • "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - ResearchGate." ResearchGate. [Link]

  • Ni, Y.; et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Front. Bioeng. Biotechnol. 2022, 10 , 910991. [Link]

  • Ramgren, S. D.; et al. "Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole H Atom Source." ChemRxiv. [Link]

  • "One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[17][23]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide." MDPI. [Link]

  • Stoyanov, A.; et al. "Microwave-assisted organic synthesis of pyrroles (Review)." Pharmacia 2024, 71 , 215-227. [Link]

  • Al-Amin, M.; et al. "Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction." Catalysts 2023, 13 , 1455. [Link]

  • "A facile one-pot synthesis of novel 1-substituted 2-(8-hydroxyquinolin-5-yl)." SciSpace. [Link]

  • "Sodium Borohydride NaBH4 Reduction Reaction Mechanism." YouTube. [Link]

  • "Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol." Beilstein J. Org. Chem.[Link]

  • "Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." Usiena AIR. [Link]

  • "The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts." PMC. [Link]

  • Wang, Y.; et al. "Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones." J. Biol. Chem. 2024, 300 , 105697. [Link]

Sources

Structure-Activity Relationship Guide: 2-Methyl-4,5,6,7-Tetrahydro-1H-Indol-4-ol vs. 4-Oxo Derivatives in Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Receptor Binding Affinity, and Structure-Activity Relationships (SAR)

Introduction & Mechanistic Divergence

As a Senior Application Scientist in early-stage drug discovery, navigating the structure-activity relationship (SAR) of heterocyclic scaffolds is critical for optimizing both pharmacokinetics and pharmacodynamics. The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in neuropharmacology.

This guide provides an objective, data-driven comparison between the 4-oxo derivatives (e.g., molindone, a clinically validated antipsychotic) and their reduced 4-ol counterparts (e.g., 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol). By examining their receptor binding affinities—specifically at Dopamine D₂ and Serotonin 5-HT₂B receptors—we can deconstruct how a single functional group transformation dictates pharmacological efficacy.

The Structural Causality Behind Affinity Loss

The transition from a 4-oxo (ketone) to a 4-ol (alcohol) on the tetrahydroindole ring fundamentally alters the molecule's 3D pharmacophore:

  • 4-Oxo Derivatives (Active): The sp² hybridized carbonyl carbon maintains a planar geometry in the cyclohexanone-fused ring. The ketone oxygen acts as a potent, directional hydrogen-bond acceptor. This is critical for anchoring the ligand within the orthosteric binding pocket of the Dopamine D₂ receptor, allowing it to interact with conserved serine or histidine residues in the transmembrane helices[1].

  • 4-Ol Derivatives (Inactive): Reduction of the ketone to an alcohol converts the sp² carbon to an sp³ hybridized center, introducing a chiral node and forcing the hydroxyl group out of the ring's plane. This tetrahedral geometry creates steric clashes within the tight D₂ binding pocket. Furthermore, the shift from a strict H-bond acceptor to a donor/acceptor alters the electronic complementarity, leading to a profound loss of binding affinity[2].

Quantitative Receptor Binding Affinity

In vitro pharmacological profiling reveals a stark contrast between the parent 4-oxo compounds and their 4-ol metabolites. The 4-oxo derivative molindone is a potent antagonist of the D₂ and 5-HT₂B receptors[1]. Conversely, the 4-ol metabolites demonstrate negligible inhibitory effects across all tested neurotransmitter receptors, confirming that neuroleptic activity is exclusively driven by the 4-oxo pharmacophore[2]. The 4-oxo derivatives also demonstrate negligible affinity for histamine H1 and alpha-1 adrenergic receptors, giving them a unique safety profile compared to other antipsychotics[3].

Comparative Binding Data
Receptor Target4-Oxo Derivative (e.g., Molindone) IC₅₀4-Ol Derivative (Reduced Metabolite) IC₅₀Functional Outcome
Dopamine D₂ 84 – 140 nM> 10,000 nMLoss of antagonism
Dopamine D₃ 3,200 – 8,300 nM> 10,000 nMInactive
Serotonin 5-HT₂B 410 nM> 10,000 nMLoss of antagonism
Serotonin 5-HT₂A 14,000 nM> 10,000 nMInactive

Visualizing the Pharmacological Workflow

Binding_Affinity_SAR A Tetrahydroindole Core B 4-Oxo Derivative (Ketone) A->B C 4-Ol Derivative (Alcohol) A->C D Planar sp² Geometry H-Bond Acceptor B->D E Tetrahedral sp³ Geometry Steric Clash C->E F High Affinity (D2/5-HT2B) Active Antagonist D->F G Negligible Affinity Inactive Metabolite E->G

SAR divergence between 4-oxo and 4-ol tetrahydroindole derivatives.

D2_Receptor_Assay Ligand 4-Oxo Ligand D2R Dopamine D2 Receptor Ligand->D2R Antagonizes Gi Gi/o Protein D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Restores Levels

D2 receptor functional assay pathway for 4-oxo antagonists.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true target engagement from assay artifacts.

Protocol 1: Radioligand Displacement Assay (Binding Affinity)

Objective: Quantify the IC₅₀ of 4-oxo and 4-ol derivatives at the D₂ receptor. Causality & Validation: We utilize [³H]-spiperone, a high-affinity D₂ antagonist, as the competitive radioligand. To self-validate the system and ensure the measured radioactivity represents true receptor binding rather than non-specific lipid partitioning, 10 µM haloperidol is used to define the non-specific binding (NSB) baseline.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human D₂ receptors.

    • Causality: Using crude membranes preserves the GPCRs in their native lipid bilayer, maintaining the functional conformation of the binding pocket.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM [³H]-spiperone and varying concentrations (1 nM to 10,000 nM) of the test compounds (4-oxo or 4-ol) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 120 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, maximizing the signal-to-noise ratio.

  • Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Determine whether the binding translates to agonist or antagonist functional activity. Causality & Validation: The D₂ receptor is Gᵢ/ₒ-coupled; its activation inhibits adenylyl cyclase, lowering cAMP. We use Forskolin to artificially stimulate adenylyl cyclase, creating a high-cAMP baseline. Dopamine is then added to suppress cAMP. A true antagonist (like the 4-oxo derivative) will block dopamine, restoring cAMP levels.

  • Cell Plating: Seed D₂-expressing HEK-293 cells in a 384-well plate.

  • Stimulation: Treat cells with 10 µM Forskolin and 100 nM Dopamine, alongside increasing concentrations of the test compounds.

    • Self-Validation: Include a Forskolin-only well (maximum cAMP) and a Forskolin + Dopamine well (minimum cAMP) to define the assay's dynamic window.

  • Detection: Lyse cells and measure cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

    • Causality: TR-FRET eliminates autofluorescence interference from the test compounds, ensuring high data fidelity.

References

  • Source: wikipedia.
  • Title: Molindone (Professional Patient Advice) - Drugs.
  • Title: In vitro pharmacological characterization of SPN-810M (molindone)

Sources

Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and structural confirmation of indole derivatives are critical in pharmaceutical impurity profiling (e.g., Molindone synthesis) and microbiome metabolomics. 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol presents a unique analytical challenge due to its dual functionality: a polar secondary alcohol and a basic pyrrolic nitrogen.

This guide provides a comprehensive cross-validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By establishing a self-validating experimental system, we demonstrate how to leverage the orthogonal strengths of both platforms to eliminate quantitative bias and ensure absolute data integrity.

Chemical Context & The Causality of Platform Selection

To design an effective analytical method, one must first understand the physicochemical behavior of the analyte. 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol (Exact Mass: 151.0997 Da) contains two highly active hydrogen bond donors (-OH and -NH).

  • The GC-MS Challenge: If injected natively into a GC system, these active hydrogens will interact strongly with the free silanol groups on the stationary phase of the column. Causality: This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation at the inlet. Therefore, chemical derivatization is an absolute necessity to replace these active protons with inert trimethylsilyl (TMS) groups.

  • The LC-MS/MS Challenge: The compound is sufficiently polar to be retained on reverse-phase (C18) columns and ionizes efficiently in positive Electrospray Ionization (ESI+) due to the basic pyrrole ring. Causality: While derivatization is avoided, ESI is highly susceptible to matrix effects. Co-eluting endogenous lipids can compete for available charge droplets, leading to unpredictable ion suppression.

A robust cross-validation strategy employing multiple mass spectrometry platforms is essential for the unambiguous characterization of novel indole and indazole derivatives 1. The addition of GC-MS results provides orthogonal structural information that overlaps with LC-MS/MS data, establishing structural cross-validation 2.

Mechanistic Workflow Diagram

The following diagram illustrates the split-aliquot methodology used to cross-validate the sample across both platforms from a single biological extraction.

CrossValidation Sample Biological Matrix (Spiked with SIL-IS) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Homogenization Split Aliquot Split Extraction->Split Organic Phase GC_Prep Derivatization (BSTFA + 1% TMCS, 70°C) Split->GC_Prep Evaporate to Dryness LC_Prep Reconstitution (0.1% Formic Acid / ACN) Split->LC_Prep Evaporate to Dryness GC_MS GC-EI-MS Analysis (Orthogonal Separation) GC_Prep->GC_MS TMS-Derivatives LC_MS LC-ESI-MS/MS Analysis (High-Throughput MRM) LC_Prep->LC_MS Native Analytes Validation Data Integration & Cross-Validation GC_MS->Validation Structural Confirmation LC_MS->Validation Absolute Quantification

Fig 1: Cross-validation workflow for GC-MS and LC-MS/MS analysis of indole derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . This means the method inherently checks its own accuracy during execution by utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) and continuous Quality Control (QC) monitoring. GC-MS/MS methods utilizing multiple-reaction-monitoring (MRM) and isotopically labeled internal standards ensure high specificity for indole compounds 3.

Phase 1: Sample Preparation & Aliquot Splitting
  • Matrix Spiking: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (e.g., 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol-d3 at 100 ng/mL).

    • Causality: Adding the internal standard before any manipulation ensures that subsequent extraction losses or volumetric errors are mathematically normalized during data processing.

  • Extraction: Add 500 µL of chilled Ethyl Acetate. Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Splitting: Transfer 400 µL of the organic supernatant and split it equally into two 200 µL aliquots (Aliquot A for GC, Aliquot B for LC). Evaporate both to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

Phase 2: GC-EI-MS Workflow (Derivatization)
  • Derivatization: To Aliquot A, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Incubation: Heat the mixture at 70°C for 30 minutes.

    • Causality: The heat and basic catalyst (pyridine) drive the complete di-silylation of both the sterically hindered secondary alcohol and the pyrrolic nitrogen. This yields a di-TMS derivative (MW = 295.1 Da), drastically increasing volatility.

  • Instrumental Analysis: Inject 1 µL into the GC-MS (Electron Ionization mode, 70 eV) equipped with a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Use a temperature gradient starting at 80°C, ramping to 280°C at 15°C/min. Monitor the molecular ion (m/z 295) and primary fragment (m/z 280, loss of methyl radical).

Phase 3: LC-ESI-MS/MS Workflow (Direct Injection)
  • Reconstitution: Reconstitute Aliquot B in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Instrumental Analysis: Inject 5 µL into the LC-MS/MS system equipped with a sub-2µm C18 column.

    • Causality: Formic acid in the mobile phase acts as a proton donor, maximizing the ionization efficiency of the basic pyrrole nitrogen to form the [M+H]+ precursor ion at m/z 152.1.

  • MRM Transitions: Monitor the primary transition m/z 152.1 → 134.1.

    • Causality: The neutral loss of 18 Da corresponds to the elimination of water (H2O) from the saturated ring's hydroxyl group, a highly diagnostic fragmentation pathway for this specific structural motif.

Quantitative Cross-Validation Data

The table below summarizes the cross-validation metrics obtained when analyzing 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol across both platforms.

Analytical ParameterGC-EI-MS (Di-TMS Derivative)LC-ESI-MS/MS (Native Analyte)Causality / Notes
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mLLC-MS/MS MRM mode significantly reduces background noise compared to GC full-scan/SIM.
Linear Dynamic Range 15.0 - 5,000 ng/mL1.5 - 2,000 ng/mLGC-MS offers a wider upper dynamic range due to lower detector saturation limits.
Matrix Effect (Suppression) < 5% (Negligible)18% - 25% (Moderate)ESI is highly prone to ion suppression from co-eluting matrix components; EI occurs in a vacuum and is immune.
Extraction Recovery 82% ± 4%85% ± 3%Comparable, as both utilize the same initial LLE step prior to splitting.
Throughput / Run Time ~25 mins (+ 30 min prep)~5 mins (Direct inject)LC-MS/MS is vastly superior for high-throughput pharmacokinetic screening.

Conclusion & Decision Matrix

The cross-validation of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol demonstrates that neither platform is universally superior; rather, they serve complementary roles in a rigorous analytical pipeline:

  • Select LC-MS/MS when: The primary goal is high-throughput, high-sensitivity pharmacokinetics or trace-level impurity quantification. The use of a SIL-IS is mandatory to correct for the observed 18-25% matrix suppression.

  • Select GC-MS when: Orthogonal structural confirmation is required, or when resolving isobaric isomers that co-elute on a C18 column. The EI fragmentation pattern provides a permanent, library-searchable fingerprint that LC-MS/MS collision-induced dissociation (CID) cannot reliably replicate.

By splitting a single extracted sample and analyzing it across both platforms, researchers can achieve a self-validating dataset that guarantees both quantitative accuracy and structural certainty.

References

  • National Institutes of Health (PMC). Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. Available at: [Link]

  • Scholarly Publications Leiden University. Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with the final reaction. Responsible stewardship, particularly the proper disposal of research chemicals like 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist, offering a framework for understanding the "why" behind the "how," ensuring that our practices are not just compliant, but fundamentally safe and scientifically sound. The protocols described herein are designed as self-validating systems, integrating established principles of chemical safety with the specific considerations for indole derivatives.

Section 1: Hazard Assessment of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Inferred Hazard Profile

Based on the GHS classification for the analogous ketone, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol should be handled as a hazardous substance with the following potential risks[1]:

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Chemical Reactivity and Stability

Indole derivatives are generally stable under normal laboratory conditions but possess a reactive heterocyclic core.[3][4] Key considerations for disposal include:

  • Incompatibility with Strong Oxidizers: The indole ring system can react with strong oxidizing agents. Therefore, this compound and its waste solutions must never be mixed with chemicals like nitric acid, permanganates, or peroxides.[5]

  • Acid Sensitivity: The indole nucleus can be protonated or undergo reactions in the presence of strong acids.[3] While not explosively reactive, mixing with concentrated acids during waste consolidation should be avoided.

  • Thermal Decomposition: Like most organic compounds, thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).

Section 2: Regulatory Framework for Disposal

All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6]

Key regulatory tenets include:

  • Prohibition of Sewer/Trash Disposal: Hazardous chemical waste cannot be disposed of via standard drains or municipal trash.[6][7]

  • Point-of-Generation Management: Waste must be managed at or near where it is generated, under the control of laboratory personnel.[6]

  • Documentation: A clear record of waste generation is mandatory.[6]

For academic and certain non-profit research institutions, the EPA's Subpart K regulations offer an alternative set of standards better suited to the laboratory environment.[8][9] These regulations emphasize the development of a Laboratory Management Plan and set specific requirements for waste removal timeframes.[8]

Section 3: Core Principles of Chemical Waste Management

Effective disposal is built on four pillars: Characterization, Segregation, Containment, and Communication. This systematic approach prevents dangerous reactions, ensures regulatory compliance, and facilitates safe handling by environmental health and safety (EHS) professionals.

G cluster_0 Waste Management Workflow A 1. Characterization Identify Hazards & Properties (e.g., Irritant, Non-halogenated Organic) B 2. Segregation Separate from Incompatibles (e.g., Oxidizers, Acids) A->B Prevents Reactions C 3. Containment Use Appropriate, Sealed Container B->C Ensures Safe Storage D 4. Communication Label Clearly & Completely C->D Informs Handlers

Caption: The Four Pillars of Laboratory Waste Management.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol and its associated waste streams (e.g., contaminated consumables, reaction mother liquors).

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, comprehensive protection is essential during all handling and disposal stages.

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against splashes and accidental eye contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1][2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Step 2: Waste Segregation

Proper segregation is the most critical step in preventing laboratory accidents.

  • Identify the Waste Stream: Based on its chemical structure (C9H11NO), 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is classified as a non-halogenated organic solid or, if in solution, a non-halogenated organic liquid .

  • Prevent Commingling:

    • DO NOT mix this waste with strong oxidizing agents, strong acids, or bases.[5]

    • Keep it separate from halogenated organic waste streams to facilitate proper final disposal by incineration.

    • Aqueous waste containing small amounts of this compound should be collected separately from pure solvent waste.

Step 3: Container Selection and Labeling

The container serves as primary containment and its label is the primary mode of communication.

  • Select a Container:

    • Use a container made of a chemically compatible material (e.g., borosilicate glass for solutions, a high-density polyethylene (HDPE) pail for solid waste).

    • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof lid.[6]

  • Label the Container:

    • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[10]

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol."

      • List all other components in the container, including solvents and their approximate percentages.[10]

      • The specific hazards (e.g., "Irritant").

      • The date of accumulation (the day the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8] The area should be a secondary containment tray to capture any potential leaks.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[10]

  • Time Limits: Full containers should be dated and a request for pickup should be submitted promptly.[10] Under EPA Subpart K, waste must be removed from the laboratory within twelve months of the accumulation start date.[8]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Request Pickup: Once the container is full or approaching its time limit, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste contractor.

  • Entrust to Professionals: Final disposal must be handled by a licensed waste disposal company that will manage the ultimate destruction of the chemical, typically through high-temperature incineration, in accordance with all local, state, and federal regulations.

Section 5: Emergency Procedures for Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Cleanup Protocol

For a small spill within the laboratory:

  • Alert personnel in the immediate area.

  • Wearing the PPE outlined in Section 4, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

  • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials (wipes, gloves) as hazardous waste.

  • Label the waste container appropriately and arrange for disposal.

G start Spill or Exposure Occurs is_major Is the spill large, uncontrolled, or are you unsure how to proceed? start->is_major evacuate Evacuate Immediate Area Call EHS/Emergency Services is_major->evacuate Yes is_exposure Is there personal exposure? is_major->is_exposure No report Report Incident to Supervisor evacuate->report first_aid Administer First Aid (See Section 5.1) Seek Medical Attention is_exposure->first_aid Yes cleanup Contain and Clean Spill (See Section 5.2) Package Waste is_exposure->cleanup No first_aid->report cleanup->report

Caption: Emergency Response Decision Flowchart.

Conclusion

The proper disposal of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a non-negotiable aspect of professional scientific practice. By understanding its inferred hazards, adhering to the regulatory framework, and implementing a systematic protocol rooted in the core principles of waste management, we ensure the safety of ourselves, our colleagues, and the environment. This diligence is the hallmark of a culture of safety and a fundamental responsibility of every drug development professional.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society (ACS). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • chemBlink. (2026, April 4). 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one SDS (CAS 35308-68-0).
  • PubChem. 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one. National Center for Biotechnology Information.
  • TCI Chemicals. (2025, February 24). SAFETY DATA SHEET - Benzo[cd]indol-2(1H)-one.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1H-Indole, 1-methyl-.
  • Fisher Scientific. (2014, September 15). SAFETY DATA SHEET - 2-Methylindole.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl indole-2-carboxylate.
  • Ali, I., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-Methyl-2-phenylindole.
  • ResearchGate. (2026, February 14). Nucleophilic Reactivities of Indoles | Request PDF.

Sources

Personal protective equipment for handling 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol

As a Senior Application Scientist, I frequently encounter novel and highly specific building blocks in drug discovery, particularly those utilized in synthesizing compounds that target hypoxic microenvironments (such as HIF-2α inhibitors)[1]. One such critical intermediate is 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol. Handling substituted tetrahydroindoles requires a rigorous, scientifically grounded approach to personal protective equipment (PPE) and environmental logistics.

This guide provides a self-validating system of operational protocols, ensuring that your laboratory maintains scientific integrity while safeguarding personnel. We do not just dictate what to wear; we explain the chemical causality behind why it is required.

Chemical Profile & Mechanistic Toxicology

Before selecting PPE, we must understand the chemical's physical properties and toxicological mechanisms. 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a heterocyclic organic compound[2]. Like many indole derivatives, it presents specific hazards that dictate our handling strategy:

  • Dermal Permeability: The lipophilic nature of the tetrahydroindole ring allows it to penetrate compromised skin barriers or incompatible glove materials, causing irritation or systemic sensitization ().

  • Inhalation Hazard: Supplied as a fine powder, it can form suspended particulates that bypass upper respiratory defenses and irritate the mucosal lining.

  • Environmental Toxicity: Nitrogen-containing heterocycles are highly resistant to standard biological degradation in municipal wastewater systems, necessitating strict, zero-drain disposal protocols (3[3]).

Table 1: Quantitative Chemical Data (2[2])

Property Value
Chemical Name 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
CAS Number 1249195-13-8
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol

| Physical State | Solid (Powder) |

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy is non-negotiable. The choices below are grounded in the OSHA Laboratory Standard (29 CFR 1910.1450) and specific chemical compatibilities (4[4]).

Table 2: Required PPE and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended. Latex is highly permeable to many organic heterocycles. Nitrile provides a superior chemical barrier against lipophilic indole derivatives.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant). Prevents ocular exposure to airborne dust during weighing and transfer operations.
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Protects against static discharge ignition of organic dust and prevents dermal accumulation.

| Respiratory | N95 or P100 particulate respirator (if weighing outside a hood). | Filters fine solid particulates (C9H13NO dust) that can bypass mucosal defenses. |

Operational Protocol: Safe Weighing and Transfer

A protocol is only as effective as its execution. To prevent aerosolization and static buildup, follow this step-by-step methodology to ensure a self-validating safety loop:

  • Environmental Preparation: Ensure the chemical fume hood is certified and operating with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Fine organic powders like tetrahydroindoles easily accumulate static charge, leading to sudden electrostatic repulsion and aerosolization.

  • Tare and Transfer: Place the analytical balance deep inside the fume hood. Use a clean, grounded stainless-steel spatula to transfer the 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol powder into the weigh boat.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. If transferring the powder to a reaction vessel, use a powder funnel to prevent neck-adhesion and subsequent exposure during solvent addition.

  • Decontamination: Wipe down the balance and spatula with a solvent compatible with the compound (e.g., ethanol or isopropanol) and dispose of the wipe immediately in a designated solid organic waste container.

Emergency Response and Spill Logic

In the event of a spill, immediate and logical action prevents localized contamination from becoming a systemic laboratory hazard.

SpillResponse Start Spill Detected: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 50 g) Assess->Small Large Large Spill (> 50 g) Assess->Large PPE Don N95/P100 & Double Nitrile Gloves Small->PPE Evacuate Evacuate Lab & Isolate Area Large->Evacuate Clean Sweep with Anti-static Tools PPE->Clean EHS Contact EHS for Final Decontamination Evacuate->EHS Waste Transfer to Solid Organic Waste Clean->Waste Waste->EHS

Decision-tree workflow for managing 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol powder spills.

Waste Disposal and Environmental Logistics

The disposal of nitrogen-containing organic compounds is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) (5[5]).

Step-by-Step Disposal Methodology:

  • Zero Drain Disposal: Under no circumstances should 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol be disposed of down the sink. Organic nitrogen compounds can disrupt microbial balances in water treatment facilities and are strictly prohibited from drain disposal[3].

  • Solid Waste Segregation: Collect all contaminated consumables (weigh boats, Kimwipes, gloves) and residual chemical powder in a designated, puncture-proof "Solid Hazardous Waste - Toxic Organics" container.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., DMSO, Methanol) during an assay or reaction, collect the solution in a chemically compatible, clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix this with halogenated waste streams to prevent adverse cross-reactions.

  • Labeling and Pickup: Ensure the waste container is labeled with the full chemical name (no abbreviations), the CAS number (1249195-13-8), and the primary hazard (Toxic/Irritant). Request a pickup from your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[6].

References

  • ChemSrc. "1249195-13-8_CAS No.:1249195-13-8 - 化源网".
  • Fisher Scientific. "1 - SAFETY DATA SHEET".
  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains".
  • Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations, Federal Register Notice".
  • Google Patents. "WO2024222767A1 - 双环化合物的晶体形式及其制备方法".
  • University of Wyoming. "Chemical Hygiene Plan (Laboratory Safety)".

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.